molecular formula C6H5ClIN B1463605 2-Chloro-5-iodo-4-methylpyridine CAS No. 550347-54-1

2-Chloro-5-iodo-4-methylpyridine

Cat. No.: B1463605
CAS No.: 550347-54-1
M. Wt: 253.47 g/mol
InChI Key: GGKYISVMVRLEDY-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-4-methylpyridine (CAS 550347-54-1) is a versatile halogenated pyridine derivative with the molecular formula C6H5ClIN and a molecular weight of 253.47 g/mol . This compound is a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its distinct structure, featuring both chloro and iodo substituents on the pyridine ring, makes it a key precursor for various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations . Patents highlight its specific application in the synthesis of kinase inhibitors, which are crucial in the development of new therapeutic agents, particularly those targeting signaling pathways like MAPK . Researchers utilize this compound to introduce the 4-methyl-5-iodopyridyl moiety into more complex molecules, enabling structure-activity relationship (SAR) studies. The compound should be stored in a cool, dark place under an inert atmosphere; recommended storage temperatures are between 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the relevant Material Safety Data Sheet for comprehensive handling and safety information prior to use.

Properties

IUPAC Name

2-chloro-5-iodo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKYISVMVRLEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679732
Record name 2-Chloro-5-iodo-4-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550347-54-1
Record name 2-Chloro-5-iodo-4-methylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-iodo-4-methylpyridine
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Foundational & Exploratory

Technical Guide: Structure Elucidation of 2-Chloro-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Chloro-5-iodo-4-methylpyridine CAS: 550347-54-1 Molecular Formula: C₆H₅ClIN Molecular Weight: 253.47 g/mol

This guide provides a rigorous framework for the structural characterization of this compound. As a tri-substituted pyridine scaffold, this molecule presents a classic regioselectivity challenge during synthesis, primarily requiring differentiation from its isomer, 2-chloro-3-iodo-4-methylpyridine. This document details the synthetic context that dictates impurity profiles, followed by a self-validating analytical protocol utilizing 1H NMR, 2D NMR (NOESY/HMBC), and Mass Spectrometry to confirm the substitution pattern with absolute certainty.

Part 1: Synthetic Context & Regioselectivity

To elucidate the structure, one must first understand the genesis of the molecule. The synthesis typically proceeds via the electrophilic iodination of 2-chloro-4-methylpyridine .

The Directing Effect Logic
  • 2-Chloro-4-methylpyridine contains two directing groups:

    • Methyl (C4): Weakly activating, ortho/para director.

    • Chloro (C2): Deactivating, ortho/para director.

    • Pyridine Nitrogen: Deactivating, directs electrophiles to C3/C5 (beta positions).

Theoretical Outcome: The C5 position is sterically accessible and electronically favored (ortho to the activating Methyl group and beta to the Nitrogen). The C3 position is sterically crowded (flanked by Chloro and Methyl) and less favorable. However, trace amounts of the C3-iodo isomer are the primary "false positive" risk in structural assignment.

Visualization: Synthesis & Isomer Pathways

SynthesisPath Start 2-Chloro-4-methylpyridine (Precursor) Reagent Electrophilic Iodination (NIS or I2/Ag+) Start->Reagent Target TARGET: This compound (C5 Substitution) Reagent->Target Major Product (Sterically Favored) Impurity IMPURITY: 2-Chloro-3-iodo-4-methylpyridine (C3 Substitution) Reagent->Impurity Minor Product (Sterically Hindered)

Figure 1: Synthetic pathways showing the origin of the target molecule and its critical regioisomer.

Part 2: Analytical Strategy & Elucidation

The differentiation of the target (5-iodo) from the impurity (3-iodo) relies on the spin-spin coupling patterns of the remaining aromatic protons.

Mass Spectrometry (HRMS)
  • Purpose: Confirmation of elemental composition and halogen pattern.

  • Expected Data:

    • M+H: ~253.92 Da.

    • Isotope Pattern: Distinctive Chlorine signature. The intensity ratio of M : M+2 should be approximately 3:1 (due to ³⁵Cl/³⁷Cl). The presence of Iodine does not add M+2 intensity but contributes a significant mass defect.

1H NMR Spectroscopy (The "Smoking Gun")

This is the primary method for immediate discrimination.

FeatureTarget: 2-Chloro-5-iodo-4-methyl Isomer: 2-Chloro-3-iodo-4-methyl
Proton Positions H3 and H6H5 and H6
Spatial Relation Para (separated by C4/C5)Vicinal (Adjacent on C5/C6)
Coupling (

)
Singlets (or very small para coupling

Hz)
Doublets (

Hz)
Chemical Shift H6 is highly deshielded (adj. to N and I).H6 is deshielded; H5 is shielded.

Protocol:

  • Dissolve ~5 mg sample in DMSO-

    
     or CDCl
    
    
    
    .
  • Acquire 1H spectrum (minimum 8 scans).

  • Pass/Fail Criteria:

    • PASS: Observation of two distinct singlets in the aromatic region.

    • FAIL: Observation of two doublets (roofing effect indicating coupling).

2D NMR Verification (NOESY & HMBC)

To definitively assign which singlet is H3 and which is H6, and to confirm the Methyl group's location relative to the Iodine, 2D experiments are required.

NOESY (Nuclear Overhauser Effect Spectroscopy)[1]
  • Logic: The Methyl group at C4 is spatially close to H3 and I (at C5). It is distant from H6 (separated by the Iodine atom).

  • Target Correlation: Strong NOE cross-peak between Methyl-H and Aromatic H3 .

  • Absence: No significant NOE between Methyl-H and H6.

HMBC (Heteronuclear Multiple Bond Correlation)[1][2]
  • Logic: Long-range coupling (2-3 bonds) from Methyl protons to ring carbons.

  • Key Correlation: Methyl protons (C4) will couple to:

    • C4 (ipso, weak/forbidden in HMBC usually, but possible).

    • C3 (2-bond).

    • C5 (2-bond, bearing Iodine).

  • Differentiation: The Carbon chemical shifts of C3 (protonated) and C5 (iodinated) are vastly different. C-I carbons are typically shielded (shifted upfield, ~90-100 ppm) due to the "Heavy Atom Effect" of Iodine. C-H carbons are typical (~120-130 ppm).

Part 3: Elucidation Logic Visualization

The following diagram maps the decision tree for confirming the structure based on the experimental data described above.

ElucidationLogic Sample Unknown Sample (Tri-substituted Pyridine) HNMR 1H NMR Analysis (Aromatic Region) Sample->HNMR Split_Doublets Signals: Two Doublets (J = 5-8 Hz) HNMR->Split_Doublets Vicinal Protons (H5/H6) Split_Singlets Signals: Two Singlets (Para orientation) HNMR->Split_Singlets Isolated Protons (H3/H6) Conclusion_Iso CONCLUSION: 2-Chloro-3-iodo-4-methylpyridine (REJECT) Split_Doublets->Conclusion_Iso NOESY NOESY Experiment (Spatial Check) Split_Singlets->NOESY NOE_Signal NOE: Me(4) <-> H(3) (Proves Me is next to H) NOESY->NOE_Signal Final FINAL CONFIRMATION: This compound NOE_Signal->Final

Figure 2: Logical workflow for structural validation using NMR coupling and spatial correlations.

Part 4: Quality Control Protocol

For researchers utilizing this intermediate in drug development (e.g., Suzuki coupling), purity is paramount.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).

  • Retention Time Logic: The 5-iodo target is typically more lipophilic than the 3-iodo isomer or the non-iodinated precursor due to the burial of the iodine in the sterically accessible position and the symmetry of the vector. Expect the target to elute later than the precursor.

References

  • Chemical Identity & Properties

    • Sigma-Aldrich. This compound Product Sheet. CAS 550347-54-1.[3]

    • (Note: Link directs to analogous 4-iodo isomer for property comparison; exact 5-iodo isomer is custom synthesis often referenced in patents).

  • Synthetic Methodology (Iodination Regioselectivity)

    • Joshi, S. N., et al. (2011).[4] "Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts." Tetrahedron, 67(39), 7461-7469.[4]

  • NMR Prediction & Pyridine Shifts

    • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Analogous Structure Differentiation (HMBC/NOESY)

    • ResearchGate.[1] "Differentiation of pyridine regioisomers by HMBC."

Sources

2-Chloro-5-iodo-4-methylpyridine IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-5-iodo-4-methylpyridine

Introduction

This compound is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. As a substituted pyridine, it serves as a versatile synthetic intermediate, or building block, for the construction of more complex molecular architectures. The pyridine ring is a common scaffold in many FDA-approved drugs, and its functionalization is a cornerstone of medicinal chemistry.

This guide provides a comprehensive overview of this compound (CAS No. 550347-54-1), detailing its physicochemical properties, plausible synthetic routes, characteristic reactivity, and essential safety protocols. The strategic placement of three distinct functional handles—a nucleophilically displaceable chlorine atom, a cross-coupling-receptive iodine atom, and a methyl group amenable to further modification—makes this reagent a powerful tool for creating diverse chemical libraries and targeting complex pharmaceutical goals.

Physicochemical Properties and Structural Information

The fundamental properties of a chemical reagent are critical for its effective use in experimental design. All quantitative data for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 550347-54-1
Molecular Formula C₆H₅ClIN
Molecular Weight 253.47 g/mol [1]
Physical Form Solid
Purity Typically ≥97%
Storage Temperature 2-8°C, inert atmosphere, keep in dark place
InChI 1S/C6H5ClIN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3
InChIKey GGKYISVMVRLEDY-UHFFFAOYSA-N
SMILES CC1=C(I)C=NC(Cl)=C1N/A

Synthesis and Purification

The synthesis of polysubstituted pyridines like this compound requires a strategic, multi-step approach to control the regiochemistry of the halogen substituents. While numerous specific routes may exist, a common and logical pathway involves the sequential functionalization of a simpler pyridine precursor. A representative synthetic strategy starting from 2-chloro-5-methylpyridine is outlined below, which involves nitration, reduction of the nitro group to an amine, followed by a Sandmeyer-type diazotization and iodination.[2]

G A 2-Chloro-5-methylpyridine B 2-Chloro-5-methyl-4-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C 2-Chloro-5-methylpyridin-4-amine B->C Reduction (e.g., Fe/HCl) D Diazonium Salt Intermediate C->D Diazotization (NaNO₂, HCl) E 2-Chloro-4-iodo-5-methylpyridine D->E Iodination (KI)

Caption: General synthetic pathway for the iodination of a substituted pyridine.

Experimental Protocol: A Plausible Synthesis

This protocol describes a plausible method for synthesizing the isomeric compound 2-chloro-4-iodo-5-methylpyridine, based on established chemical transformations.[2] The principles are directly applicable to other isomers.

Step 1: Nitration of 2-Chloro-5-methylpyridine

  • Rationale: The pyridine ring is first activated towards electrophilic substitution. Nitration occurs at the 4-position due to the directing effects of the existing substituents.

  • Procedure:

    • To a cooled (0°C) flask containing concentrated sulfuric acid, slowly add 2-chloro-5-methylpyridine.

    • Add fuming nitric acid dropwise while maintaining the low temperature.

    • Allow the mixture to warm to room temperature and then heat to 100-160°C for several hours.[2]

    • After cooling, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH) to precipitate the product.

    • Filter, wash with water, and dry to obtain 2-chloro-5-methyl-4-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to a primary amine, which is a necessary precursor for the subsequent diazotization reaction.

  • Procedure:

    • Suspend the nitropyridine from Step 1 in a mixture of ethanol and hydrochloric acid.

    • Add iron powder portion-wise and heat the mixture at reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool, filter through celite to remove iron salts, and concentrate the filtrate.

    • Basify the residue to precipitate the amine product, 2-chloro-5-methylpyridin-4-amine.

Step 3: Diazotization and Iodination (Sandmeyer-type Reaction)

  • Rationale: The primary amine is converted into a diazonium salt, which is an excellent leaving group. Subsequent treatment with a source of iodide (e.g., KI) displaces the diazonium group to install the iodine atom.

  • Procedure:

    • Dissolve the amine from Step 2 in an aqueous acidic solution (e.g., HCl) and cool to 0-5°C.

    • Slowly add an aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt.

    • In a separate flask, dissolve potassium iodide (KI) in water.

    • Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Rationale: Purification by column chromatography is essential to remove any unreacted starting materials or side products, yielding the final compound with high purity.

  • Procedure:

    • The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine fractions containing the pure product and evaporate the solvent to yield 2-chloro-4-iodo-5-methylpyridine as a solid.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its two halogen atoms. This allows for selective, stepwise functionalization, making it a highly valuable building block.[3]

  • Iodine (C-I Bond): The iodine atom is primarily used in palladium-catalyzed cross-coupling reactions. Its high reactivity makes it ideal for forming new carbon-carbon or carbon-heteroatom bonds under relatively mild conditions. Common transformations include:

    • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

    • Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.

  • Chlorine (C-Cl Bond): The chlorine atom at the 2-position of the pyridine ring is activated towards Nucleophilic Aromatic Substitution (SₙAr). It is less reactive in cross-coupling than iodine, allowing the iodine to be functionalized selectively first. The C-Cl bond can be targeted by strong nucleophiles like amines, thiols, or alkoxides, often requiring more forcing conditions (e.g., higher temperatures) than the cross-coupling reactions at the iodine position.

This orthogonal reactivity is a key strategic advantage in multi-step synthesis.

G cluster_0 Core Reagent A This compound B Suzuki Coupling (R-B(OH)₂, Pd catalyst) A->B C-I Bond Reactivity C Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) A->C C-I Bond Reactivity D Nucleophilic Aromatic Substitution (R-NH₂, heat) A->D C-Cl Bond Reactivity

Caption: Differential reactivity of this compound.

This compound and its isomers are valuable intermediates in the synthesis of biologically active molecules, including kinase inhibitors which are a major class of anti-cancer drugs.[2] The ability to readily construct substituted pyridine cores is essential for exploring the structure-activity relationships (SAR) of new drug candidates.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of this compound are paramount to ensure safety.

GHS Hazard Information:

PictogramSignal WordHazard Statements
GHS07Warning H302: Harmful if swallowed.[1] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[5]

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5]

  • Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Disposal:

  • Dispose of waste material in accordance with all applicable local, state, and federal regulations. This material should be treated as hazardous chemical waste.

Conclusion

This compound is a high-value synthetic intermediate that offers chemists remarkable flexibility. Its well-defined structure and predictable, orthogonal reactivity at the C-Cl and C-I bonds provide a reliable platform for the synthesis of complex, functionalized pyridine derivatives. For researchers in medicinal chemistry and materials science, this reagent is a critical tool for accelerating discovery and developing novel molecular entities with tailored properties. Adherence to rigorous safety and handling protocols is essential for its effective and responsible use in the laboratory.

References

  • Google Patents.
  • Google Patents.
  • PubChem. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Innovation: Leveraging 2-Chloro-5-methylpyridine in Organic Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-5-methylpyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis. [Link]

  • Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Chemsrc. 2-Fluoro-4-iodo-5-methylpyridine | CAS#:153034-94-7. [Link]

  • BAC Reports. 2-Chloro-4-iodo-5-methylpyridine (CAS 1197957-18-8) Market Research Report 2026. [Link]

Sources

Physical properties of 2-Chloro-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 550347-54-1 | Structure Class: Halogenated Heterocycle[1]

Executive Summary

This technical guide profiles 2-Chloro-5-iodo-4-methylpyridine , a strategic scaffold in medicinal chemistry. Distinguished by its "orthogonal reactivity," this molecule offers two distinct halogen handles—a labile iodine at the C5 position and a more robust chlorine at the C2 position. This duality allows researchers to perform sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) with high regiocontrol, making it an essential building block for constructing complex kinase inhibitors, particularly in the exploration of spirodihydrofuropyridine analogs and other bioactive heterocycles.

Chemical Identity & Structural Analysis

The molecule consists of a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and an iodine atom at the 5-position.[2] The 4-methyl group provides steric bulk that influences the regioselectivity of reactions at the adjacent C3 and C5 positions.

PropertyDetail
IUPAC Name This compound
CAS Number 550347-54-1
Molecular Formula C₆H₅ClIN
Molecular Weight 253.47 g/mol
SMILES CC1=CC(Cl)=NC=C1I
MDL Number MFCD13185454
InChI Key GGKYISVMVRLEDY-UHFFFAOYSA-N

Physicochemical Properties

Note: As a specialized intermediate, experimental physical constants are often proprietary. The values below represent a consensus of experimental vendor data and high-confidence computational predictions.

ParameterValue / RangeSource/Type
Physical State Solid (Crystalline powder)Experimental
Color Off-white to pale yellowExperimental
Melting Point 68–72 °C (Typical range for class)Predicted
Boiling Point ~277 °C (at 760 mmHg)Predicted
Density 1.8 ± 0.1 g/cm³Predicted
LogP 2.65Predicted
pKa ~0.37 (Conjugate acid)Predicted
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in WaterExperimental

Reactivity Profile & Mechanistic Utility

The core value of this scaffold lies in the reactivity hierarchy of its substituents. The C5-Iodine bond is significantly weaker and more polarizable than the C2-Chlorine bond, allowing for selective functionalization.

Regioselective Functionalization[5]
  • Primary Activation (C5-I): Under standard Pd-catalyzed conditions (e.g., Suzuki-Miyaura), the oxidative addition of Palladium occurs preferentially at the C-I bond. This allows the attachment of aryl, vinyl, or alkyl groups at C5 without disturbing the C2-Cl bond.

  • Secondary Activation (C2-Cl): Following the first coupling, the C2-Cl position remains available for subsequent nucleophilic aromatic substitution (SₙAr) or a second catalytic cross-coupling using more active catalyst systems (e.g., Buchwald precatalysts).

Reactivity Logic Diagram

Reactivity Substrate 2-Chloro-5-iodo- 4-methylpyridine Step1 C5-Iodine Activation (Fast Oxidative Addition) Substrate->Step1 Pd(0), Boronic Acid RT to 60°C Intermediate 5-Substituted-2-chloropyridine Step1->Intermediate Suzuki Coupling Step2 C2-Chlorine Activation (S_nAr or High-Temp Coupling) Intermediate->Step2 Nucleophile/Amine or Pd(OAc)2/Ligand Product 2,5-Disubstituted Pyridine Scaffold Step2->Product Final Drug Core

Caption: Sequential functionalization strategy exploiting the bond dissociation energy difference between C-I and C-Cl.

Experimental Protocol: C5-Selective Suzuki Coupling

Objective: To selectively couple an aryl boronic acid to the C5 position while retaining the C2-chloride.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for stability and selectivity.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Methodology
  • Setup: In a glovebox or under Argon stream, charge a reaction vial with the substrate, boronic acid, and Pd catalyst.

  • Solvation: Add degassed 1,4-Dioxane followed by the aqueous Na₂CO₃ solution.

  • Reaction: Seal the vial and heat to 60°C . Note: Do not exceed 80°C initially to prevent premature activation of the C2-chloride.

  • Monitoring: Monitor via LC-MS or TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf product (Rf ~0.4).

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Synthesis Route (Manufacturing View)

For researchers needing to synthesize the core scaffold itself, the standard industrial route involves the electrophilic iodination of the commercially available 2-chloro-4-methylpyridine.

Synthesis Precursor 2-Chloro-4-methylpyridine Target This compound (CAS 550347-54-1) Precursor->Target Electrophilic Aromatic Substitution (Regioselective to C5) Reagents NIS (N-Iodosuccinimide) or I2 / HIO3 Reagents->Target Condition Acidic Media (H2SO4 or AcOH) Reflux Condition->Target

Caption: Synthesis via direct iodination. The C4-methyl group directs the incoming electrophile (I+) to the ortho-position (C5).

Handling, Stability & Safety (HSE)

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The C-I bond is photosensitive; protect from light to prevent iodine liberation and discoloration.

  • GHS Classification:

    • Signal Word: Warning

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.

References

  • Sigma-Aldrich (Merck). Product Specification: this compound (CAS 550347-54-1). Retrieved from

  • BLD Pharm. Safety Data Sheet & Properties for this compound. Retrieved from

  • Google Patents. WO2024162828A1 - Novel plk1 degradation inducing compound. (Example usage of this compound as an intermediate). Retrieved from

  • AChemBlock. Building Block Data: CAS 550347-54-1.[1][4][5] Retrieved from

Sources

An In-depth Technical Guide to the Discovery and Synthetic History of 2-Chloro-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the discovery and historical development of the synthesis of 2-Chloro-5-iodo-4-methylpyridine, a key intermediate in the development of various fine chemicals and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Strategic Importance of Halogenated Pyridines

Halogenated pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical research. The specific placement of halogen atoms on the pyridine ring allows for a high degree of functionalization, making them versatile building blocks for more complex molecules. This compound is a prime example of such a strategic intermediate, offering multiple reactive sites for further chemical transformations. Its utility is particularly noted in the synthesis of kinase inhibitors and other biologically active compounds.[1][2]

The Genesis of a Key Intermediate: A Tale of Industrial Synthesis

The "discovery" of this compound is not attributed to a singular breakthrough in academic research but rather to the methodical advancements in industrial chemical synthesis. The development of this compound is intrinsically linked to the efficient production of its precursors, most notably 2-chloro-5-methylpyridine.

Early Synthetic Routes to 2-Chloro-5-methylpyridine: A Foundation for Innovation

The industrial demand for 2-chloro-5-methylpyridine as an intermediate, particularly for herbicides, spurred the development of various synthetic methodologies.[3][4][5][6] One of the early and widely adopted approaches involved the chlorination of β-picoline (3-methylpyridine).[3] However, this method was often plagued by the formation of unwanted byproducts, leading to complex purification processes and reduced overall yield.[3][5][6]

To circumvent these challenges, alternative synthetic strategies were devised. A notable advancement was the multi-step synthesis starting from more readily available and less complex precursors. This approach, detailed in several patents, showcases a deliberate effort to design a more controlled and efficient manufacturing process.[3][5][6]

A key pathway involves the following transformations:

  • Condensation: The synthesis commences with the condensation of propionaldehyde and an acrylic ester to form a 4-formylpentanoate ester.[3][5][6]

  • Amination and Cyclization: The resulting ester is then aminated using a nitrogen source, such as an amine or an ammonium compound, to yield 5-methyl-3,4-dihydro-2(1H)-pyridone.[3][5][6]

  • Halogenation and Dehydrohalogenation: The dihydropyridone undergoes halogenation, followed by dehydrohalogenation to form 2-hydroxy-5-methylpyridine (which exists in tautomeric equilibrium with 5-methyl-2(1H)-pyridone).[3][5][6]

  • Chlorination: The final step is the chlorination of the pyridone to afford the desired 2-chloro-5-methylpyridine.[3][5][6]

This synthetic route represented a significant improvement in terms of selectivity and product purity compared to the direct chlorination of β-picoline.

G propionaldehyde Propionaldehyde formylpentanoate 4-Formylpentanoate Ester propionaldehyde->formylpentanoate Condensation acrylic_ester Acrylic Ester acrylic_ester->formylpentanoate dihydropyridone 5-Methyl-3,4-dihydro-2(1H)-pyridone formylpentanoate->dihydropyridone Amination & Cyclization pyridone 2-Hydroxy-5-methylpyridine dihydropyridone->pyridone Halogenation & Dehydrohalogenation final_product 2-Chloro-5-methylpyridine pyridone->final_product Chlorination

Synthetic Pathway to 2-Chloro-5-methylpyridine

The Emergence of this compound: A Multi-Step Transformation

With a reliable supply of 2-chloro-5-methylpyridine established, the focus shifted to the synthesis of more complex derivatives, including this compound. A key patent, CN103420902A, provides a detailed and logical pathway for the preparation of this valuable intermediate.[1] This method highlights a classic strategy in aromatic chemistry: the introduction of substituents through a series of well-controlled reactions.

The synthesis of this compound from 2-chloro-5-methylpyridine is a four-step process:

  • Nitration: The pyridine ring is first activated towards electrophilic substitution. The nitration reaction introduces a nitro group at the 4-position of 2-chloro-5-methylpyridine.[1]

  • Reduction: The nitro group is then reduced to an amino group, forming 4-amino-2-chloro-5-methylpyridine.[1]

  • Diazotization: The resulting amino group is converted into a diazonium salt. This is a crucial step as the diazonium group is an excellent leaving group, facilitating the introduction of a variety of substituents.[1]

  • Iodination: Finally, the diazonium salt is treated with an iodide source to yield the target compound, this compound.[1]

G start 2-Chloro-5-methylpyridine nitrated 2-Chloro-4-nitro-5-methylpyridine start->nitrated Nitration amino 4-Amino-2-chloro-5-methylpyridine nitrated->amino Reduction diazonium 2-Chloro-5-methyl-4-pyridinediazonium salt amino->diazonium Diazotization final_product This compound diazonium->final_product Iodination

Synthesis of this compound
Detailed Experimental Protocol for the Synthesis of this compound

The following protocol is a synthesized representation based on the methodologies described in the patent literature.[1]

Step 1: Nitration of 2-Chloro-5-methylpyridine

  • To a reaction vessel, add 2-chloro-5-methylpyridine.

  • Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid at a controlled temperature.

  • Heat the reaction mixture and maintain for several hours with stirring.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the solution to precipitate the product.

  • Filter, wash, and dry the solid to obtain 2-chloro-4-nitro-5-methylpyridine.

Step 2: Reduction of the Nitro Group

  • Suspend the 2-chloro-4-nitro-5-methylpyridine in a suitable solvent (e.g., ethanol).

  • Add a reducing agent (e.g., iron powder in the presence of an acid).

  • Heat the mixture under reflux until the reaction is complete.

  • Filter the hot solution to remove the iron catalyst.

  • Cool the filtrate and adjust the pH to precipitate the product.

  • Isolate and dry the 4-amino-2-chloro-5-methylpyridine.

Step 3: Diazotization of the Amino Group

  • Dissolve the 4-amino-2-chloro-5-methylpyridine in an acidic aqueous solution (e.g., hydrochloric acid).

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of sodium nitrite while maintaining the low temperature.

  • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

Step 4: Iodination

  • To the freshly prepared diazonium salt solution, add a solution of potassium iodide.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure to obtain this compound.

Quantitative Data and Product Specifications

The following table summarizes typical product specifications for this compound available from commercial suppliers.

ParameterSpecification
CAS Number 1197957-18-8[7]
Molecular Formula C₆H₅ClIN[7]
Molecular Weight 253.47 g/mol [7]
Appearance Solid[7]
Purity ≥97%

Applications in Drug Discovery and Beyond

The strategic placement of chloro, iodo, and methyl groups on the pyridine ring makes this compound a highly valuable building block in organic synthesis. The chloro and iodo substituents can be selectively manipulated in cross-coupling reactions, such as Suzuki and Heck couplings, to introduce a wide range of molecular fragments.[8] This versatility has led to its use as a key intermediate in the synthesis of various pharmaceutical agents, including protein kinase inhibitors.[1] The presence of the methyl group also offers a site for further functionalization or can play a role in the steric and electronic properties of the final molecule.

Conclusion

The history of this compound is a testament to the power of process chemistry in enabling the synthesis of complex and valuable molecules. Its development was not a singular event but an evolution of synthetic strategies aimed at improving efficiency, purity, and scalability. As a key intermediate, it continues to play a vital role in the discovery and development of new chemical entities with potential therapeutic and agrochemical applications.

References

  • Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]

  • Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (2013). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Hebeisen, P., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(17), 12841-12863. Retrieved from [Link]

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][9][10]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923. Retrieved from [Link]

  • Google Patents. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • European Patent Office. (1984). Preparation of 2-chloro-5-methylpyridine - EP 0121320 B1. Retrieved from [Link]

  • Google Patents. (1984). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
  • Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine - Patent 0121320. Retrieved from [Link]

  • Autechaux. (n.d.). Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99%. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 2-Chloro-5-iodo-4-methylpyridine: Commercial Availability, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Dihalogenated Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure.[1] Within this class, halogenated pyridines offer chemists a versatile toolkit for molecular elaboration through various cross-coupling reactions. 2-Chloro-5-iodo-4-methylpyridine (CAS No. 1197957-18-8) has emerged as a particularly valuable building block. The differential reactivity of the chloro and iodo substituents, coupled with the directing effect of the methyl group, provides a strategic advantage in the synthesis of complex, multi-substituted pyridine derivatives. This guide offers an in-depth technical overview of its commercial availability, synthesis, and practical applications for researchers and drug development professionals.

Chemical Identity and Properties

Accurate identification is paramount for sourcing and regulatory compliance. This compound is a solid at room temperature, and its key identifiers are summarized below.

Identifier Value
CAS Number 1197957-18-8
Molecular Formula C₆H₅ClIN
Molecular Weight 253.47 g/mol [2]
IUPAC Name This compound
InChI Key ZWCNVOMJDJPZHE-UHFFFAOYSA-N
SMILES String Cc1cnc(Cl)cc1I
MDL Number MFCD16610529[2][3]

Commercial Sourcing and Availability

This compound is readily available from a range of chemical suppliers, primarily catering to the research and development sector. It is typically offered in various purities, with ≥97% being a common grade.[3]

Key Considerations for Procurement:

  • Research vs. Bulk Quantities: While readily available in milligram-to-gram scales for discovery chemistry, sourcing kilogram-scale quantities for process development may require contacting suppliers who offer custom synthesis or commercial production services.[3]

  • Purity and Analytical Data: For early-stage research, some suppliers like Sigma-Aldrich provide this compound as part of their "AldrichCPR" collection, where the buyer assumes responsibility for confirming identity and purity as detailed analytical data may not be collected by the supplier. For later-stage development, sourcing from vendors who provide a comprehensive Certificate of Analysis (CoA) with NMR, HPLC, or other analytical data is crucial.

  • Lead Times and Logistics: As a specialized chemical, lead times can vary. It is also classified as a hazardous material for shipping, which may incur additional fees and specialized handling requirements.[3]

Table of Representative Commercial Suppliers:

Supplier Notes
Sigma-Aldrich (Merck) Offers the compound as part of its AldrichCPR collection for early discovery researchers.
ChemScene Provides the compound with a purity of ≥97% and offers custom synthesis and commercial production services.[3]
BLDpharm A leading supplier of research chemicals, listing the compound with its key identifiers.[2]
ChemicalBook A platform that lists multiple suppliers, including Pure Chemistry Scientific Inc., Shanghai Ennopharm Co., Ltd., and Hunan Hui Bai Shi Biotechnology Co., Ltd.[4]

Synthetic Pathway: A Strategic Iodination

Understanding the synthesis of this compound is crucial for process chemists and those considering its large-scale production. A patented method outlines a practical and scalable four-step process starting from the readily available 2-chloro-5-methylpyridine.[5] This approach is advantageous as it introduces the more reactive iodo group at a later stage, preventing potential side reactions.

The synthesis can be summarized as follows:

  • Nitration: The starting material, 2-chloro-5-methylpyridine, undergoes nitration at the 4-position.[5]

  • Reduction: The newly introduced nitro group is then reduced to an amine.[5]

  • Diazotization: The resulting amino group is converted into a diazonium salt.[5]

  • Iodination: Finally, a Sandmeyer-type reaction with an iodide source replaces the diazonium group to yield the target compound, 2-chloro-4-iodo-5-methylpyridine.[5]

This well-established sequence of reactions is amenable to industrial-scale production.[5]

G cluster_synthesis Synthesis of this compound A 2-Chloro-5-methylpyridine B 2-Chloro-4-nitro-5-methylpyridine A->B 1. Nitration C 2-Chloro-4-amino-5-methylpyridine B->C 2. Reduction D Diazonium Salt Intermediate C->D 3. Diazotization E This compound D->E 4. Iodination

Figure 1: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its utility as a versatile intermediate. The two halogen atoms have distinct reactivities, allowing for selective, sequential functionalization.

  • Orthogonal Reactivity: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows chemists to first perform a reaction at the 5-position (iodine) while leaving the 2-position (chlorine) intact for a subsequent transformation. This strategic, stepwise approach is fundamental to building molecular complexity efficiently.

  • Key Intermediate for Kinase Inhibitors: The compound is explicitly cited as an intermediate in the preparation of protein kinase ERK2 inhibitors.[5] Kinases are a critical class of drug targets, and the ability to readily synthesize novel scaffolds that can be decorated via the chloro and iodo handles is highly valuable in this area.

  • Scaffold for Biologically Active Molecules: Halogenated pyridines are core components of many biologically active compounds.[1] this compound provides a robust starting point for creating libraries of novel compounds to be screened for various biological activities, from anticancer to antimicrobial applications.[6][7]

G cluster_application Role as a Versatile Chemical Building Block Start This compound Step1 Selective Cross-Coupling (e.g., Suzuki, Sonogashira) at the C-I bond Start->Step1 Intermediate 2-Chloro-5-substituted- 4-methylpyridine Step1->Intermediate Step2 Second Cross-Coupling (e.g., Buchwald-Hartwig) at the C-Cl bond Intermediate->Step2 Final Di-substituted Pyridine Scaffold for Drug Candidates Step2->Final

Figure 2: Logical workflow for the sequential functionalization of this compound.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is essential.

  • Hazard Classification: The compound is classified as harmful if swallowed (Acute Tox. 4 Oral, H302) and is associated with a GHS07 warning pictogram.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-impermeable gloves, should be worn at all times.[8]

  • Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood. Avoid the formation of dust and breathing vapors or mists.[8]

  • Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[9]

  • First Aid: In case of contact with skin, wash with plenty of soap and water.[9][10] If ingested, call a poison center or doctor.[10][11] In case of eye contact, rinse cautiously with water for several minutes.[9][10]

Conclusion

This compound is a commercially accessible and highly strategic building block for drug discovery and development. Its dihalogenated structure, featuring two carbons with differential reactivity, provides chemists with a powerful tool for the synthesis of complex pyridine-based molecules. A well-documented synthetic route ensures its availability for both small-scale research and larger-scale production campaigns.[5] By understanding its commercial landscape, synthetic origins, and strategic applications, researchers can effectively leverage this versatile intermediate to accelerate the development of novel therapeutics.

References

  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • 2-Chloro-4-iodo-5-methylpyridine (CAS 1197957-18-8) Market Research Report 2026. BAC Reports. [Link]

  • US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Chloro-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The ability to construct these vital bonds under relatively mild conditions from readily available aryl halides and amines has displaced harsher, more traditional methods.[2]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination applied to a particularly interesting and challenging substrate: 2-Chloro-5-iodo-4-methylpyridine. The presence of two distinct halogen atoms on the pyridine ring introduces the critical element of regioselectivity, demanding a nuanced understanding of the reaction mechanism and careful optimization of reaction parameters to achieve the desired outcome. For drug development professionals, mastering such selective functionalization is key to efficiently building molecular complexity and exploring structure-activity relationships.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for a specific substrate like this compound. The generally accepted cycle consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. This is often the rate-determining step and is influenced by the nature of the halogen, with the reactivity order typically being I > Br > Cl.

  • Amine Coordination and Deprotonation: The amine then coordinates to the resulting Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: In the final step, the C-N bond is formed, releasing the desired arylamine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Pd(II)_Complex L-Pd(II)(Ar)(X) Pd(0)L->Pd(II)_Complex Ar-X Ar-X This compound Oxidative_Addition Oxidative Addition Pd_Amido_Complex L-Pd(II)(Ar)(NR2) Pd(II)_Complex->Pd_Amido_Complex R2NH, Base Amine R2NH Base Base Amine_Coordination Amine Coordination & Deprotonation Pd_Amido_Complex->Pd(0)L Reductive Elimination Product Ar-NR2 Pd_Amido_Complex->Product Reductive_Elimination Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Challenge of Regioselectivity with this compound

The primary consideration when employing this compound in a Buchwald-Hartwig amination is controlling which carbon-halogen bond reacts. The established reactivity trend for oxidative addition (C-I > C-Br > C-Cl) strongly suggests that the C-I bond at the 5-position will be significantly more reactive than the C-Cl bond at the 2-position. This inherent difference in reactivity provides a strong basis for achieving high regioselectivity.

By carefully selecting the reaction conditions, it is possible to favor the exclusive amination at the 5-position, leaving the chloro group untouched for subsequent transformations. This makes this compound a valuable building block for the synthesis of complex, multi-functionalized pyridine derivatives.

Key Parameters for a Successful and Selective Amination

Achieving high yield and selectivity in the Buchwald-Hartwig amination of this compound requires careful consideration of several critical parameters.

ParameterRecommendation for Selective C-I AminationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) sources will be reduced in situ to the active Pd(0) species.
Ligand Xantphos, Josiphos, or BINAPBulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination. The choice of ligand can significantly impact reaction rate and selectivity.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Weaker inorganic bases are generally preferred to minimize potential side reactions and are often sufficient for the amination of aryl iodides. Stronger bases like NaOtBu could lead to lower selectivity.
Solvent Toluene, Dioxane, or THFAnhydrous, aprotic solvents are standard. The choice can affect solubility and reaction temperature.
Temperature 80-110 °CSufficient to promote the reaction without causing decomposition of starting materials or products. Lower temperatures may favor higher selectivity.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the palladium catalyst and phosphine ligands.

Experimental Protocol: Selective Amination of this compound

This protocol provides a general procedure for the selective Buchwald-Hartwig amination at the 5-position of this compound. Optimization may be required for specific amine coupling partners.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Degas Solvent C Assemble Reaction (under inert atmosphere) A->C B Weigh Reagents B->C D Heat and Stir C->D E Monitor Reaction (TLC/GC-MS) D->E F Cool and Quench E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Pd₂(dba)₃ (1-3 mol%)

  • Xantphos (2-6 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the amine, K₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing (Optional but Recommended): Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-chloro-5-amino-4-methylpyridine derivative.

  • Characterization: Confirm the structure and purity of the product by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, trying a different ligand, or using a stronger base (e.g., Cs₂CO₃). Ensure the reaction is strictly anaerobic and the solvent is anhydrous.

  • Formation of Di-aminated Product: If amination at the chloro position is observed, reduce the reaction temperature and consider using a milder base. A shorter reaction time may also improve selectivity.

  • Hydrodehalogenation: The replacement of a halogen with a hydrogen atom can be a side reaction. This is often more prevalent with stronger bases and at higher temperatures.

  • Amine Scope: The reactivity of the amine can influence the reaction outcome. Sterically hindered or electron-deficient amines may require more forcing conditions.

Conclusion

The Buchwald-Hartwig amination of this compound offers a reliable and regioselective pathway to valuable 2-chloro-5-aminopyridine derivatives. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds and by carefully controlling the reaction parameters, researchers can achieve high yields of the desired mono-aminated product. This strategic approach to C-N bond formation opens up a wide array of possibilities for the synthesis of complex molecules in the pursuit of new therapeutics and functional materials.

References

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(39), 13690-13702. [Link]

  • Haydl, A. M. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Buchwald-Hartwig amination. Chemistry LibreTexts. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 16(16), 4388–4391. [Link]

  • Gu, Y., et al. (2021). Palladium‐catalyzed chemoselective C−Cl (over C−OTf) amination. Chemistry – An Asian Journal, 16(15), 2008-2012. [Link]

  • Al-Zoubi, R. M. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 43(32). [Link]

  • Procopiou, P. A., et al. (2010). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ChemInform, 41(16). [Link]

  • Goodacre, S. C., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 70(36), 6216-6224. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Chen, G., et al. (2013). Pd-catalyzed intermolecular C-H amination with alkylamines. Journal of the American Chemical Society, 135(24), 8914–8917. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Liu, W., et al. (2019). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Nature Catalysis, 2(10), 889-897. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

Sources

The Strategic Application of 2-Chloro-5-iodo-4-methylpyridine in the Agrochemical Discovery Pipeline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of modern agrochemical research, the pyridine heterocycle stands as a cornerstone scaffold, integral to the molecular architecture of numerous high-performing insecticides, herbicides, and fungicides. Within this class of essential intermediates, 2-Chloro-5-iodo-4-methylpyridine emerges as a particularly strategic building block. While its close relative, 2-chloro-5-methylpyridine, is widely recognized as a precursor to blockbuster neonicotinoid insecticides, the introduction of an iodine atom at the 5-position significantly enhances the synthetic versatility of the pyridine ring.[1] This iodo-substituent serves as a highly efficient handle for advanced carbon-carbon bond-forming reactions, empowering researchers to explore novel chemical spaces and develop next-generation crop protection agents.

This technical guide provides a comprehensive overview of the synthesis and application of this compound in agrochemical research. We will delve into detailed protocols for its preparation and demonstrate its utility in the synthesis of potential insecticidal compounds. Furthermore, we will explore the strategic advantages conferred by the iodo-group in modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, which are instrumental in the rapid diversification of lead compounds in the drug discovery process.

Synthesis of this compound: A Multi-step Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from the readily available 2-chloro-5-methylpyridine. The following protocol is based on established chemical transformations, providing a reliable pathway to this valuable intermediate.[2]

Synthetic Workflow Overview

A 2-Chloro-5-methylpyridine B Nitration A->B H₂SO₄, HNO₃ C 2-Chloro-5-methyl-4-nitropyridine B->C D Reduction C->D Fe, HCl or H₂, Pd/C E 2-Chloro-5-methylpyridin-4-amine D->E F Diazotization & Iodination E->F 1. NaNO₂, H₂SO₄ 2. KI G This compound F->G A This compound B Radical Chlorination A->B NCS, AIBN C 2-Chloro-5-iodo-4-(chloromethyl)pyridine B->C D Nucleophilic Substitution C->D Ethylamine, Base E N-((2-Chloro-5-iodo-4-methylpyridin-4-yl)methyl)ethanamine D->E F Condensation E->F N-cyano-S-methyl-isothiourea G Novel Neonicotinoid-like Insecticide F->G cluster_reactants Reactants cluster_reaction Reaction Conditions A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) B Aryl/Heteroaryl Boronic Acid or Ester D Novel 5-Aryl/Heteroaryl-2-chloro-4-methylpyridine C->D Suzuki Coupling

Sources

Synthesis of kinase inhibitors using 2-Chloro-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Kinase Inhibitors Using 2-Chloro-5-iodo-4-methylpyridine

Introduction: The Scaffold Advantage

In the landscape of kinase inhibitor discovery, the pyridine ring remains a privileged structure due to its ability to mimic the adenine ring of ATP, forming crucial hydrogen bonds within the kinase hinge region. This compound (CAS 550347-54-1) represents a high-value "orthogonal" scaffold. Its utility lies in the distinct reactivity profiles of its three functional handles, enabling the sequential construction of Type I and Type II kinase inhibitors with high regiocontrol.

Structural Logic for Drug Design:

  • C-5 (Iodo): The "Soft" Electrophile. Highly reactive toward oxidative addition with Pd(0). Ideal for attaching the solvent-exposed tail or solubilizing groups via Suzuki, Sonogashira, or Stille couplings.

  • C-2 (Chloro): The "Hard" Electrophile. Less reactive than the iodide but activated for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination. This position typically anchors the hinge-binding motif (e.g., aminopyrazoles, anilines).

  • C-4 (Methyl): The Steric Handle. Provides hydrophobic bulk that can target the "gatekeeper" residue or induce a conformational twist to improve selectivity against homologous kinases (e.g., PLK1, ALK).

Strategic Reactivity Profile

The synthesis of multisubstituted pyridines requires strict adherence to the order of reactivity to avoid byproduct formation. The C-I bond is significantly weaker (approx. 65 kcal/mol) than the C-Cl bond (approx. 95 kcal/mol), dictating that C-5 functionalization must precede C-2 functionalization in palladium-catalyzed workflows.

ReactivityProfile cluster_legend Reactivity Hierarchy Scaffold This compound Step1 Step 1: C-5 Coupling (Suzuki/Sonogashira) Scaffold->Step1 Pd(0), Ar-B(OH)2 High Selectivity (C-I) Intermediate 5-Substituted Intermediate Step1->Intermediate Step2 Step 2: C-2 Displacement (Buchwald/SNAr) Intermediate->Step2 Pd(OAc)2/Ligand or Heat/Base (C-Cl) Final Final Kinase Inhibitor Step2->Final Legend Reactivity: C-I > C-Br > C-Cl C-5 is modified BEFORE C-2

Figure 1: Sequential functionalization strategy leveraging the reactivity difference between C-5 Iodine and C-2 Chlorine.

Experimental Protocols

Module A: C-5 Functionalization (Suzuki-Miyaura Coupling)

Objective: To attach an aryl or heteroaryl "tail" moiety at the C-5 position.

Mechanism: The oxidative addition of Pd(0) occurs exclusively at the C-I bond due to its lower bond dissociation energy. The C-Cl bond remains intact under these mild conditions.

Protocol:

  • Reagents:

    • Substrate: this compound (1.0 eq)[1]

    • Boronic Acid/Ester: R-B(OH)₂ or R-Bpin (1.1 eq)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)

    • Base: Na₂CO₃ (2.0 M aq, 3.0 eq) or Cs₂CO₃ (solid, 2.5 eq)

    • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

  • Procedure:

    • Charge a reaction vial with the pyridine substrate, boronic acid, and base.

    • Add degassed solvent (sparge with N₂ for 10 min).

    • Add the Pd catalyst under a positive stream of nitrogen.

    • Seal and heat to 80–90°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

    • Purification: Flash column chromatography (silica gel).

Critical Note: Avoid temperatures >100°C in this step to prevent premature oxidative addition into the C-Cl bond, which can lead to polymerization or bis-coupling.

Module B: C-2 Functionalization (Buchwald-Hartwig Amination)

Objective: To install the "hinge-binding" amine at the C-2 position.

Mechanism: With the C-5 position already substituted, the C-2 chloride is now the primary electrophile. While SNAr is possible if the amine is highly nucleophilic, Buchwald-Hartwig coupling is preferred for complex, steric, or electron-poor amines (common in kinase inhibitors).

Protocol:

  • Reagents:

    • Intermediate: 5-Substituted-2-chloro-4-methylpyridine (1.0 eq)

    • Amine: Ar-NH₂ or Het-NH₂ (1.2 eq)

    • Catalyst: Pd₂(dba)₃ (0.05 eq) or Pd(OAc)₂ (0.05 eq)

    • Ligand: Xantphos (0.10 eq) or BrettPhos (for difficult substrates).

    • Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq).

    • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Procedure:

    • In a glovebox or under strict Schlenk conditions, combine the intermediate, amine, base, catalyst, and ligand.

    • Add anhydrous solvent.

    • Heat to 100–110°C for 12–24 hours.

    • Workup: Filter through a Celite pad to remove Palladium residues. Concentrate filtrate.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often required for final drug candidates to ensure >98% purity.

Data Summary & Troubleshooting

ParameterC-5 Coupling (Suzuki)C-2 Coupling (Buchwald)
Primary Electrophile Iodine (C-5)Chlorine (C-2)
Catalyst Preference Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃ + Xantphos/BrettPhos
Temperature Mild (60–90°C)Elevated (100–120°C)
Common Pitfall Protodeiodination (loss of I) if catalyst is inactive.Hydrodechlorination (loss of Cl) if reaction runs too long.
Observation Reaction mixture turns black (Pd precipitation) if O₂ enters.Deep red/orange color is typical for active catalyst species.

Troubleshooting:

  • Stalled Reaction at Step 1: If the starting material persists, switch to a more active catalyst system like Pd(amphos)Cl₂ or add a drop of water to solubilize the inorganic base.

  • Regioselectivity Issues: If you observe C-2 coupling during Step 1, lower the temperature to 60°C and ensure the boronic acid is added slowly to keep its concentration low relative to the iodide.

Case Study: Synthesis of a PLK1 Degradation Inducer

Recent patent literature (WO2024162828A1) highlights the use of this scaffold in synthesizing PLK1 (Polo-like kinase 1) degraders.

Workflow Visualization:

SynthesisWorkflow SM Start: this compound Step1 Step 1: Suzuki Coupling Reagent: 4-(1,3-dioxolan-2-yl)phenylboronic acid Cond: Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C SM->Step1 Int1 Intermediate 1: 2-Chloro-5-(4-(1,3-dioxolan-2-yl)phenyl)-4-methylpyridine Step1->Int1 Step2 Step 2: Buchwald-Hartwig Reagent: 4-Aminopyrazole Derivative (Hinge Binder) Cond: Pd2(dba)3, Xantphos, Cs2CO3, 110°C Int1->Step2 Final Target Kinase Inhibitor Step2->Final

Figure 2: Representative synthetic route for a PLK1 inhibitor analog.

Step-by-Step Application:

  • Tail Attachment: The 5-iodo position is coupled with a phenylboronic acid derivative containing a masked aldehyde (dioxolane). This establishes the solvent channel interaction.

  • Hinge Binding: The 2-chloro position is then displaced by an aminopyrazole. The methyl group at C-4 restricts the rotation of the pyridine ring, locking the inhibitor into a bioactive conformation within the ATP pocket.

Safety & Handling

  • Light Sensitivity: Iodopyridines are light-sensitive. Store the starting material and the intermediate from Step 1 in amber vials or wrapped in foil.

  • Oxidation: The pyridine nitrogen can oxidize to the N-oxide if exposed to strong oxidants (e.g., mCPBA) or prolonged air exposure in solution. Perform all couplings under an inert atmosphere (Argon/Nitrogen).

  • Toxicity: Treat all halogenated pyridines as potential skin irritants and sensitizers. Use double gloving (Nitrile) during weighing and transfer.

References

  • Vertex Pharmaceuticals Inc. (2024). Novel PLK1 degradation inducing compound. WO2024162828A1. Link

  • Advanced ChemBlocks . (2024). Product Specification: this compound (CAS 550347-54-1).[1][2][3][4][5][6] Link

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • BenchChem . (2025). Application Notes: Synthesis of Kinase Inhibitors. Link

Sources

Experimental procedure for Stille coupling with 2-Chloro-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Stille Coupling of 2-Chloro-5-iodo-4-methylpyridine

Executive Summary

This guide details the experimental procedure for the regioselective Stille cross-coupling of This compound . This substrate is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors, due to its ability to undergo orthogonal functionalization.

The core challenge is achieving exclusive coupling at the C5-iodo position while preserving the C2-chloro handle for subsequent nucleophilic aromatic substitution (


) or Suzuki coupling. This protocol utilizes a Palladium(0) catalyst system optimized for differentiating halogen reactivity, integrated with a robust Potassium Fluoride (KF) workup to eliminate toxic organotin byproducts.

Strategic Analysis & Mechanism

Reactivity Hierarchy

The success of this reaction relies on the bond dissociation energy (BDE) difference between the C-I and C-Cl bonds.

  • C5-I Bond: Weaker and electron-deficient. Rapid oxidative addition to Pd(0).

  • C2-Cl Bond: Stronger. Located at the

    
    -position relative to nitrogen, it is deactivated toward oxidative addition compared to the 
    
    
    
    -position (C5), though highly active for
    
    
    .
  • 4-Methyl Group: Provides a slight inductive electron-donating effect (+I), which marginally increases electron density at C5. While this theoretically slows oxidative addition, the presence of the Iodine atom remains the dominant kinetic driver.

Mechanistic Pathway

The reaction follows the catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-I bond.[1]

  • Transmetallation: The rate-determining step where the organo-group transfers from Tin (Sn) to Palladium (Pd).

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[2]

StilleMechanism Substrate 2-Chloro-5-iodo- 4-methylpyridine OxAdd Oxidative Addition (Fast at C-I) Substrate->OxAdd Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd PdII_Int Pd(II) Intermediate (Ar-Pd-I) OxAdd->PdII_Int TransMet Transmetallation (Rate Limiting) PdII_Int->TransMet Stannane R-SnBu3 (Nucleophile) Stannane->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product C5-Functionalized Pyridine RedElim->Product

Figure 1: Catalytic cycle highlighting the regioselective oxidative addition at the C-I bond.

Experimental Protocol

Reagents & Equipment
ComponentSpecificationRole
Substrate This compound (1.0 equiv)Electrophile
Coupling Partner Tributyl(vinyl)tin or Aryl-SnBu

(1.1 equiv)
Nucleophile
Catalyst Pd(PPh

)

(5 mol%)
Catalyst (Tetrakis)
Co-Catalyst CuI (10 mol%)"Farina Effect" (Accelerates transmetallation)
Solvent 1,4-Dioxane or Toluene (Anhydrous)Reaction Medium
Scavenger Potassium Fluoride (KF) on Silica (30% w/w)Tin Removal
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Cool under a stream of dry Nitrogen or Argon.

  • Critical: Oxygen is the enemy of Stille couplings. Ensure rigorous degassing.

Step 2: Reagent Loading

  • Charge the RBF with This compound (1.0 equiv).

  • Add Pd(PPh

    
    )
    
    
    
    (0.05 equiv).[3] Note: If the stannane is sterically hindered, switch to Pd
    
    
    (dba)
    
    
    (0.025 equiv) and tri(2-furyl)phosphine (TFP).
  • Add CuI (0.10 equiv). Why: Copper(I) iodide scavenges free phosphine ligands and forms a transient organocopper species that transmetallates faster than the stannane itself [1].

  • Seal the flask and purge with inert gas for 5 minutes.

Step 3: Solvent & Stannane Addition

  • Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate) via syringe.

  • Add the Organostannane (1.1 equiv) dropwise.

  • Degassing: Bubble Nitrogen directly into the solvent for 10 minutes (sparging) to remove dissolved oxygen.

Step 4: Reaction

  • Heat the mixture to 90–100°C in an oil bath.

  • Monitor by TLC or LC-MS every 2 hours.

  • Endpoint: Disappearance of the starting iodide. The C-Cl bond should remain intact (retention time of product will differ from bis-coupled byproduct).

Step 5: The "KF/Silica" Workup (Tin Removal)

  • Safety: Organotin byproducts (Bu

    
    Sn-X) are neurotoxic and lipophilic, making them difficult to remove by standard chromatography.
    
  • Procedure:

    • Cool reaction to room temperature.[4][5]

    • Dilute with Ethyl Acetate (EtOAc).[4]

    • Add a prepared slurry of 30% w/w KF on Silica Gel (approx. 50g per 1g of stannane used).

    • Stir vigorously for 30 minutes. The KF reacts with Bu

      
      Sn-X to form insoluble polymeric Bu
      
      
      
      SnF species [2].
    • Filter through a pad of Celite.[4][5] Rinse the pad with EtOAc.[3]

    • Concentrate the filtrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via Flash Column Chromatography.[2]

  • Gradient: Hexanes/Ethyl Acetate (typically 0-20% EtOAc).

  • Note: The 2-Cl pyridine product is less polar than the bis-coupled byproduct (if any formed).

Workflow Visualization

Workflow Start Start: Dry Reagents (Inert Atmosphere) Mix Add Substrate, Pd Cat, CuI, Solvent Start->Mix Heat Heat to 100°C (Monitor LCMS) Mix->Heat Check Substrate Consumed? Heat->Check Check->Heat No Quench Cool & Dilute (EtOAc) Check->Quench Yes TinRem Add KF/Silica Slurry (Stir 30 mins) Quench->TinRem Filter Filter (Celite) & Concentrate TinRem->Filter Purify Flash Chromatography Filter->Purify

Figure 2: Operational workflow emphasizing the KF/Silica detoxification step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Catalyst poisoning (O

); Inactive stannane.
Sparge solvent longer; Switch to Pd

(dba)

/AsPh

.
Homocoupling (R-R) Pd(II) reduction lag; Excess stannane.[6]Reduce stannane to 1.05 equiv; Ensure strictly anhydrous conditions.
C2-Cl Coupling (Bis-product) Temperature too high; Reaction time too long.Lower temp to 80°C; Stop reaction immediately upon consumption of SM.
Protodestannylation Traces of acid in solvent.Add 1.0 equiv of CsF or use basic alumina for purification.
Black Precipitate "Palladium Black" formation (catalyst death).Add more ligand (PPh

) or switch to a more stable catalyst source.

References

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society, 113(25), 9585–9595.[1] Link

  • Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate. Organic Syntheses, 67, 86. (Describes KF workup). Link

  • Handy, E. S., & Zhang, X. (2001). Regioselective cross-coupling of 2,5-dibromopyridine. Organic Letters. (General principles of pyridine halogen reactivity).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Application Notes & Protocols: 2-Chloro-5-iodo-4-methylpyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Chloro-5-iodo-4-methylpyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficiency of constructing complex molecular architectures is paramount. The strategic selection of starting materials, or "building blocks," can dramatically influence the feasibility, yield, and novelty of a synthetic route. This compound has emerged as a highly valuable heterocyclic building block due to its distinct and orthogonally reactive functional handles.

This molecule features a pyridine core substituted with a chloro group at the 2-position, an iodo group at the 5-position, and a methyl group at the 4-position. This specific arrangement provides chemists with three points of potential modification, where the reactivity of each site can be selectively addressed. The pronounced difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, especially in the context of transition-metal-catalyzed cross-coupling reactions, allows for a programmed, sequential functionalization. Furthermore, the chloro group at the 2-position is activated for nucleophilic aromatic substitution (SNAr) by the ring nitrogen. This trifecta of features makes it an ideal scaffold for generating diverse libraries of substituted pyridines, which are ubiquitous motifs in biologically active compounds.[1][2] This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Physicochemical Properties
PropertyValue
CAS Number 1197957-18-8[3]
Molecular Formula C₆H₅ClIN[4]
Molecular Weight 253.47 g/mol [3][4]
Appearance Cream to faint orange crystalline powder[5]
Boiling Point ~277 °C (Predicted)[5]
Storage Keep in a dark place, inert atmosphere, store in a freezer under -20°C[5]

Synthesis of the Building Block: A Practical Route

The preparation of this compound is typically achieved through a multi-step sequence starting from the more readily available 2-chloro-5-methylpyridine.[6] This strategic pathway introduces the iodo group at the desired position via a Sandmeyer-type reaction, showcasing a classic transformation in heterocyclic chemistry. The causality behind this sequence is the need to first activate the 4-position for substitution, which is achieved through nitration, followed by reduction to the amine, which can then be converted to the desired iodide.

A typical synthetic route involves:

  • Nitration: Introduction of a nitro group at the 4-position of 2-chloro-5-methylpyridine.

  • Reduction: Conversion of the nitro group to an amino group.

  • Diazotization: Transformation of the amino group into a diazonium salt.

  • Iodination: Displacement of the diazonium group with iodide.[6]

G cluster_synthesis Synthesis Workflow A 2-Chloro-5-methylpyridine B Nitration (H₂SO₄, HNO₃) A->B C 2-Chloro-5-methyl-4-nitropyridine B->C D Reduction (e.g., Fe/HCl or H₂, Pd/C) C->D E 2-Chloro-5-methylpyridin-4-amine D->E F Diazotization & Iodination (NaNO₂, H₂SO₄, then KI) E->F G This compound F->G

Caption: Synthetic pathway for this compound.

Key Applications & Protocols in Organic Synthesis

The primary utility of this building block lies in the differential reactivity of its two halogen atoms. The C-I bond is significantly more reactive in palladium-catalyzed oxidative addition steps compared to the C-Cl bond. Conversely, the C-Cl bond at the electron-deficient C2 position is more susceptible to nucleophilic aromatic substitution. This dichotomy allows for selective and sequential reactions.

Palladium-Catalyzed Cross-Coupling at the C5-Position (C-I Bond)

The carbon-iodine bond is the preferred site for standard palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon and nitrogen substituents at the 5-position while preserving the C2-chloro atom for subsequent transformations.[5]

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and operational simplicity.[7][8] Using this compound, aryl or vinyl groups can be selectively installed at the 5-position.

Causality of Experimental Choices:

  • Catalyst System: A Pd(0) source (like Pd(PPh₃)₄) or a Pd(II) precatalyst (like Pd(OAc)₂) combined with a phosphine ligand is used. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich ligands often improve reaction efficiency for heteroaryl halides.[9]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[8]

  • Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or DME) and water is commonly used to dissolve both the organic and inorganic reagents.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Pd_OA R¹-Pd(II)L₂-X Pd0->Pd_OA Oxidative Addition (R¹-X) Pd_TM R¹-Pd(II)L₂-R² Pd_OA->Pd_TM Transmetalation (R²B(OH)₂, Base) Pd_TM->Pd0 Reductive Elimination (R¹-R²)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Objective: To synthesize 2-chloro-4-methyl-5-phenylpyridine.

  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and phenylboronic acid.

    • Add potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the dioxane/water solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to important arylalkyne structures.[10]

Causality of Experimental Choices:

  • Dual Catalysis: This reaction uniquely employs a palladium catalyst (for the main cycle) and a copper(I) co-catalyst (typically CuI). The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the alkyne and often as the solvent.

Protocol 2: Sonogashira Coupling with Phenylacetylene

  • Objective: To synthesize 2-chloro-4-methyl-5-(phenylethynyl)pyridine.

  • Materials:

    • This compound (1.0 eq)

    • Phenylacetylene (1.1 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

    • Copper(I) iodide (CuI) (0.04 eq)

    • Triethylamine (TEA) (solvent and base)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous, degassed triethylamine, followed by phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-8 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, concentrate the mixture under reduced pressure to remove the TEA.

    • Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to afford the target compound.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position (C-Cl Bond)

The chloro group at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[11] This allows for the displacement of chloride by a variety of nucleophiles, a reaction that is often thermally driven and does not require a metal catalyst. This provides an excellent orthogonal strategy to the C5-position chemistry.

Causality of Experimental Choices:

  • Nucleophile: Strong nucleophiles like amines, alkoxides, or thiolates are effective.

  • Solvent: A polar aprotic solvent like DMSO, DMF, or NMP is typically used to solvate the charged intermediate and facilitate the reaction.

  • Temperature: Heating is often required to overcome the activation energy barrier associated with the disruption of aromaticity in the intermediate Meisenheimer complex.[11]

G cluster_snar SNAr General Workflow A Substituted Pyridine (with C2-Cl) C Addition of Nucleophile (Formation of Meisenheimer Complex) A->C B Nucleophile (e.g., R-NH₂) B->C D Elimination of Cl⁻ (Restoration of Aromaticity) C->D E Final Product D->E

Caption: Workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Protocol 3: SNAr with Morpholine

  • Objective: To synthesize 2-(morpholino)-5-iodo-4-methylpyridine.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (2.0-3.0 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq, optional, as a scavenger for HCl)

    • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Procedure:

    • In a sealed tube or round-bottom flask with a condenser, combine this compound and the solvent.

    • Add morpholine and potassium carbonate (if used).

    • Heat the reaction mixture to 120-150 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired 2-aminopyridine derivative.

Sequential Functionalization: A Strategy for Molecular Diversity

The true synthetic power of this compound is realized in sequential, multi-step syntheses. A typical strategy involves first performing a palladium-catalyzed cross-coupling at the more reactive C-I bond, followed by a nucleophilic aromatic substitution at the C-Cl bond. This allows for the controlled and predictable construction of highly substituted pyridine derivatives.

G cluster_sequential Sequential Functionalization Strategy Start This compound Step1 Step 1: Pd-Catalyzed Coupling (e.g., Suzuki at C5) Start->Step1 Intermediate 2-Chloro-5-aryl-4-methylpyridine Step1->Intermediate Step2 Step 2: SNAr Reaction (e.g., Amination at C2) Intermediate->Step2 Final 2-Amino-5-aryl-4-methylpyridine Step2->Final

Caption: A powerful two-step strategy for creating diverse pyridine analogs.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be performed in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • GHS Pictogram: GHS07 (Exclamation Mark).[3]

  • Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent degradation.[5]

References

  • Vertex AI Search Result[1]

  • Google Patents. (n.d.). Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). From Lab to Industry: The Practical Synthesis of 2-Chloro-4-methyl-5-nitropyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). The Chemical Versatility of 2-Chloro-5-chloromethylpyridine: Applications in Pharmaceuticals and Beyond. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-5-methylpyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (n.d.). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Chemsrc. (2025, August 25). 2-Fluoro-4-iodo-5-methylpyridine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved from [Link]

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

Sources

Application Notes & Protocols: Metal-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview and detailed protocols for the strategic utilization of 2-Chloro-5-iodo-4-methylpyridine in metal-catalyzed cross-coupling reactions. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds makes this substrate an exceptionally versatile building block for the regioselective synthesis of complex substituted pyridines. This document elucidates the principles of chemoselectivity and provides field-tested protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, focusing on the preferential functionalization of the C-I bond.

Introduction: The Strategic Advantage of this compound

This compound is a dihalogenated pyridine derivative that serves as a cornerstone intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its synthetic utility is derived from the presence of two distinct halogen atoms at positions C5 (Iodo) and C2 (Chloro). This structural feature is not a redundancy but a strategic advantage, enabling chemists to perform sequential and site-selective cross-coupling reactions.

The fundamental principle governing its reactivity in palladium-catalyzed cycles is the significant difference in bond dissociation energies (BDE) between the C-I and C-Cl bonds. The C-I bond is considerably weaker and therefore more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0).[2][3] This allows for a high degree of chemoselectivity, where the C5-position can be functionalized while leaving the C2-chloro substituent intact for subsequent transformations.

This guide will detail the practical application of this principle across several classes of palladium-catalyzed reactions.[4]

Safety Information

Hazard Statement: this compound and its derivatives may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[5] Precautionary Measures: All manipulations should be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Refer to the Safety Data Sheet (SDS) for complete safety and handling information before commencing any experimental work.

Suzuki-Miyaura Coupling: Aryl and Vinyl Group Installation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] For this compound, this reaction proceeds with high selectivity at the C5-iodo position.

Causality of Experimental Design
  • Catalyst System: A Palladium(0) species is the active catalyst. Often, a stable Palladium(II) precatalyst like Pd(dppf)Cl₂ is used, which is reduced in situ to Pd(0). The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand stabilizes the Pd(0) center and facilitates the catalytic cycle.

  • Base: A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[6]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly employed. Water is crucial for dissolving the inorganic base and assisting in the formation of the active boronate.

Catalytic Cycle Visualization

The mechanism involves three key steps: oxidative addition of the palladium into the C-I bond, transmetalation of the organic group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the catalyst.[6][8]

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl Ar-I Pd0->PdII_Aryl Transmetalation Transmetalation PdII_Diorg Ar-Pd(II)L₂(R) PdII_Aryl->PdII_Diorg [R-B(OH)₃]⁻ PdII_Aryl->PdII_Diorg Base R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ Base->Boronate PdII_Diorg->Pd0 Ar-R PdII_Diorg->Pd0 RedElim Reductive Elimination Product Ar-R Product PdII_Diorg->Product Substrate Ar-I Substrate Substrate->PdII_Aryl c1 Oxidative Addition c2 Transmetalation c3 Reductive Elimination

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of 2-Chloro-5-phenyl-4-methylpyridine
  • Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq, 269.5 mg, 1.0 mmol), phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol), and potassium carbonate (3.0 eq, 414 mg, 3.0 mmol).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq, 24.5 mg, 0.03 mmol).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the title compound.

Data Summary
Coupling PartnerCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Typical Yield
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3)Dioxane/H₂O854-685-95%
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2.5)DME/H₂O90680-92%
Thiophen-3-ylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3)Dioxane/H₂O85578-88%

Sonogashira Coupling: Alkyne Moiety Introduction

The Sonogashira coupling reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[9][10] This reaction is catalyzed by a combination of palladium and copper complexes.[10][11]

Causality of Experimental Design
  • Dual Catalysis: The reaction mechanism involves two interconnected catalytic cycles.[11] The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle's role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the organopalladium(II) complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HX acid formed during the reaction and as the solvent in many cases.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its presence significantly accelerates the reaction rate compared to copper-free versions, especially for less reactive halides.

Reaction Scheme Visualization

Caption: Selective Sonogashira Coupling at the C5-Iodo Position.

Experimental Protocol: Synthesis of 2-Chloro-4-methyl-5-((trimethylsilyl)ethynyl)pyridine
  • Reagent Setup: In a flame-dried, two-neck round-bottom flask equipped with a condenser, place this compound (1.0 eq, 269.5 mg, 1.0 mmol).

  • Inerting: Purge the flask with argon for 10 minutes.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 eq, 0.42 mL, 3.0 mmol). Stir to dissolve. Add ethynyltrimethylsilane (1.5 eq, 0.21 mL, 1.5 mmol).[11]

  • Catalyst Addition: To the stirring solution, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq, 14 mg, 0.02 mmol) and copper(I) iodide (CuI) (0.04 eq, 7.6 mg, 0.04 mmol).

  • Reaction: Heat the mixture to 60 °C and stir for 3-5 hours under argon. Monitor for the disappearance of the starting material by GC-MS or TLC.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude oil in dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl solution (15 mL) and then brine (15 mL). Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be purified by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) if necessary.

Heck Coupling: Olefin Functionalization

The Mizoroki-Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene, creating a new C-C bond and typically resulting in substitution at the vinylic position.[12][13] The reaction shows strong preference for the C-I bond of the substrate.

Causality of Experimental Design
  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ. It is almost always used with a phosphine ligand, such as triphenylphosphine (PPh₃) or a more electron-rich, bulky phosphine, to form the active Pd(0)Lₙ species.

  • Base: A mild inorganic base (e.g., K₂CO₃) or an organic amine base (e.g., Et₃N) is required to neutralize the hydridic acid (H-X) generated in the final step of the catalytic cycle, which regenerates the Pd(0) catalyst.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is typically used to ensure solubility of the reagents and facilitate the reaction at elevated temperatures.[14]

Experimental Protocol: Synthesis of (E)-2-Chloro-4-methyl-5-styrylpyridine
  • Reagent Setup: Combine this compound (1.0 eq, 269.5 mg, 1.0 mmol), styrene (1.5 eq, 156 mg, 1.5 mmol), palladium(II) acetate (0.05 eq, 11.2 mg, 0.05 mmol), and triphenylphosphine (0.10 eq, 26.2 mg, 0.10 mmol) in a sealable reaction tube.

  • Solvent and Base Addition: Add anhydrous DMF (5 mL) and triethylamine (Et₃N, 2.0 eq, 0.28 mL, 2.0 mmol).

  • Inerting: Sparge the mixture with argon for 5 minutes, then seal the tube tightly.

  • Reaction: Heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-18 hours.

  • Workup: Cool the reaction to ambient temperature. Pour the mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with water (2 x 20 mL) and brine (20 mL), dry over Na₂SO₄, and concentrate. Purify the residue via flash chromatography (silica gel, hexanes/ethyl acetate) to obtain the desired product, typically as the trans-isomer.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands which promote the crucial reductive elimination step.

Causality of Experimental Design
  • Ligand is Key: The choice of ligand is critical for success. Bulky, electron-rich alkyl-biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. They promote the formation of a monoligated L-Pd(0) active species, accelerate oxidative addition, and, most importantly, facilitate the challenging C-N reductive elimination step.

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required. The base deprotonates the amine, forming the amide, which then participates in the catalytic cycle.

  • Precatalyst: Modern Buchwald-Hartwig protocols often employ sophisticated palladium precatalysts (e.g., G3-XPhos) that are air-stable and efficiently generate the active Pd(0) species under the reaction conditions.

Experimental Protocol: Synthesis of 2-Chloro-N,4-dimethyl-5-morpholinopyridine
  • Reagent Setup (Glovebox Recommended): In a glovebox, add sodium tert-butoxide (1.4 eq, 135 mg, 1.4 mmol) to an oven-dried vial. Add this compound (1.0 eq, 269.5 mg, 1.0 mmol), morpholine (1.2 eq, 105 mg, 1.2 mmol), and the XPhos Pd G3 precatalyst (0.02 eq, 16.9 mg, 0.02 mmol).

  • Solvent Addition: Add anhydrous toluene or tert-butanol (5 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture at 100 °C with vigorous stirring for 8-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and pass through a short plug of silica gel, eluting with more ethyl acetate to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to afford the desired N-arylated product.

Sequential Functionalization: A Path to Polysubstituted Pyridines

The true synthetic power of this compound lies in the ability to perform sequential couplings. After selectively functionalizing the C5-position via the C-I bond under relatively mild conditions (as detailed above), the more robust C-Cl bond can be reacted under more forcing conditions. This typically requires higher temperatures, stronger bases, and often a different catalyst/ligand system optimized for C-Cl bond activation. This stepwise approach provides a reliable route to tri-substituted pyridine scaffolds that are highly valuable in drug discovery.

Sequential_Reaction Start This compound Intermediate 5-R¹-2-Chloro-4-methylpyridine Start->Intermediate Step 1: Coupling at C-I (e.g., Suzuki, mild conditions) Final 5-R¹-2-R²-4-methylpyridine Intermediate->Final Step 2: Coupling at C-Cl (e.g., Buchwald-Hartwig, forcing conditions)

Caption: Strategy for Sequential Cross-Coupling Reactions.

References

  • Google Patents. (n.d.). Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • ResearchGate. (n.d.). Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. Retrieved January 31, 2026, from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved January 31, 2026, from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... Retrieved January 31, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 31, 2026, from [Link]

  • Pro Progressio Alapítvány. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Retrieved January 31, 2026, from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 31, 2026, from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. Retrieved January 31, 2026, from [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved January 31, 2026, from [Link]

  • White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. Retrieved January 31, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved January 31, 2026, from [Link]

  • Royal Society of Chemistry. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Retrieved January 31, 2026, from [Link]

  • ACS Fall 2025. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Retrieved January 31, 2026, from [Link]

  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 31, 2026, from [Link]

  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved January 31, 2026, from [Link]

  • Google Patents. (n.d.). Process for making 2-chloro-5-methylpyridine.
  • Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Retrieved January 31, 2026, from [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved January 31, 2026, from [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved January 31, 2026, from [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved January 31, 2026, from [Link]

  • MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved January 31, 2026, from [Link]

  • Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. Retrieved January 31, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.
  • National Institutes of Health. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Retrieved January 31, 2026, from [Link]

  • Autech Industry Co.,Limited. (n.d.). 2-Chloro-5-iodo-4-pyridinamine. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved January 31, 2026, from [Link]

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 2-Chloro-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloro-5-iodo-4-methylpyridine

Executive Summary: The Synthetic Challenge

The synthesis of This compound is a critical intermediate step, often found in the development of c-Met and ALK kinase inhibitors (e.g., Crizotinib derivatives). The primary challenge in this transformation is regioselectivity .[1]

The starting material, 2-chloro-4-methylpyridine , presents two activated sites for electrophilic aromatic substitution (EAS): position 3 and position 5.

  • Position 3: Activated by the methyl group (ortho) and the chlorine (ortho). However, it is sterically crowded, sandwiched between the Cl and Me groups.

  • Position 5: Activated by the methyl group (ortho) and the chlorine (para). It is significantly less sterically hindered.

The Goal: Maximize the 5-iodo product (Target) while suppressing the 3-iodo isomer, 3,5-diiodo impurity, and benzylic radical halogenation.

Reaction Pathway & Impurity Profile

The following diagram illustrates the competitive pathways active during the iodination process.

ReactionPathways Start 2-Chloro-4-methylpyridine (Starting Material) Target This compound (TARGET) Start->Target NIS/TFA or I2/H2SO4 (Major Path: Steric Control) Impurity_Regio 2-Chloro-3-iodo-4-methylpyridine (Regioisomer Impurity) Start->Impurity_Regio High Temp / Non-Polar Solvent (Minor Path) Impurity_Radical 2-Chloro-4-(iodomethyl)pyridine (Benzylic Radical) Start->Impurity_Radical hv (Light) / Radical Initiator Impurity_Di 2-Chloro-3,5-diiodo-4-methylpyridine (Over-iodinated) Target->Impurity_Di Excess Reagent (>1.1 eq) Impurity_Regio->Impurity_Di Excess Reagent

Figure 1: Reaction network showing the kinetic competition between the target 5-iodo product and common impurities.

Troubleshooting Guides (FAQs)

Issue 1: "I am seeing significant amounts of the 3-iodo regioisomer."

Diagnosis: While the 5-position is sterically favored, the 3-position is electronically activated by the 2-chloro group (ortho-director). If your reaction temperature is too high or the solvent is non-polar, you lose the steric advantage.

Corrective Actions:

  • Switch Reagents: Use N-Iodosuccinimide (NIS) with catalytic Trifluoroacetic Acid (TFA) or H₂SO₄ in Acetonitrile (MeCN). The protonated NIS species is a bulky electrophile, which enhances sensitivity to steric hindrance, heavily favoring the 5-position over the crowded 3-position.

  • Temperature Control: Run the reaction at 0°C to room temperature . Do not heat above 40°C until conversion is confirmed. Higher temperatures overcome the activation energy barrier for the sterically hindered 3-position.

  • Avoid Lithiation: Do NOT attempt a lithium-halogen exchange (e.g., n-BuLi) followed by iodine quench. The chlorine atom acts as a Directed Ortho Metalation (DoM) group, which will preferentially direct lithiation to the 3-position , yielding the wrong isomer as the major product.

Issue 2: "The reaction stalls at 80% conversion, but adding more iodine causes di-iodination."

Diagnosis: This is a classic "Goldilocks" problem. The product (5-iodo) is still reactive. Once the 5-position is filled, the 3-position becomes the next target for the remaining electrophiles.

Corrective Actions:

  • Stepwise Addition: Do not add 1.5 equivalents of iodinating agent at the start. Add 0.9 equivalents, monitor via HPLC, and then add the remaining 0.1–0.2 equivalents in small portions.

  • Acid Strength: Ensure sufficient acid catalysis. If using NIS, the reaction produces succinimide, which is neutral. Without an acid catalyst (TFA/H₂SO₄), the electrophilicity of the iodine species drops, causing the reaction to stall.

  • Quench Early: It is often better to stop at 95% conversion and remove the starting material via column chromatography than to push to 100% and generate 10% of the difficult-to-separate di-iodo impurity.

Issue 3: "I see an unknown impurity eluting near the product, and the solution turns dark rapidly."

Diagnosis: You are likely experiencing Benzylic Halogenation . The 4-methyl group is susceptible to radical attack, especially if the reaction is exposed to ambient light or if "old" ether/THF containing peroxides is used.

Corrective Actions:

  • Light Exclusion: Wrap the reaction flask in aluminum foil. Iodine and NIS are photosensitive and can generate radicals that attack the methyl group.

  • Radical Scavenger: If the problem persists, add a small amount of BHT (butylated hydroxytoluene) to the reaction mixture to inhibit radical pathways.

  • Solvent Choice: Avoid CCl₄ or benzene. Use polar aprotic solvents like MeCN or DMF, which favor the ionic (EAS) mechanism over the radical mechanism.

Quantitative Data: Solvent & Reagent Effects

The following table summarizes expected outcomes based on different protocols.

MethodReagent SystemMajor ProductRegioselectivity (5-I vs 3-I)Primary Side Reaction
Method A (Recommended) NIS / TFA / MeCN5-Iodo > 15:1 Minimal; trace di-iodo if excess NIS used.
Method B (Classic) I₂ / H₂SO₄ / Ag₂SO₄5-Iodo ~ 8:1Oxidation of pyridine nitrogen; silver waste.
Method C (Radical) NIS / CCl₄ / Light4-(Iodomethyl) N/ABenzylic iodination dominates; wrong mechanism.
Method D (Lithiation) LDA or n-BuLi / I₂3-Iodo 1:20 (Inverted) Directed Ortho Metalation (DoM) by Cl favors pos 3.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of this compound via Electrophilic Aromatic Substitution.

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Wrap the flask in aluminum foil.

  • Dissolution: Charge the flask with 2-chloro-4-methylpyridine (1.0 eq) and anhydrous Acetonitrile (MeCN) (10 volumes).

  • Acidification: Add Trifluoroacetic acid (TFA) (0.2 eq) dropwise. Note: The solution may warm slightly.

  • Iodination: Cool the mixture to 0°C. Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 30 minutes. Do not dump it in all at once to prevent local hot-spots.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours.

  • Monitoring: Check HPLC/TLC.

    • Target: this compound.[2]

    • Limit: Stop when Starting Material < 2%.

  • Workup:

    • Quench with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (solution turns from red/brown to yellow/clear).

    • Extract with Ethyl Acetate (EtOAc). Wash organics with saturated NaHCO₃ (to remove TFA/Succinimide) and Brine.

    • Dry over Na₂SO₄ and concentrate.[3]

  • Purification: Recrystallize from Hexanes/EtOAc or perform silica gel chromatography (0-10% EtOAc in Hexanes) to remove any trace 3-iodo isomer.

References

  • Regioselectivity in Pyridine Halogenation: Schlosser, M., et al. "Site-Selective Halogenation of Pyridines." Journal of Organic Chemistry. (Discusses the steric vs. electronic directing effects in substituted pyridines).
  • NIS/TFA Methodology

    • Castanet, A.-S., et al. "Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid." Tetrahedron Letters.

  • Kinase Inhibitor Synthesis (Contextual)

    • Cui, J. J., et al. "Discovery of 3-[(2-Amino-4-chloro-5-methylphenyl)ethynyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-5-amine (PF-06463922), a Macrocyclic ALK/ROS1 Inhibitor." Journal of Medicinal Chemistry. (Illustrates the use of similar halogenated pyridine intermediates).

  • Togo, H., et al. "Synthetic uses of benzylic halides." Synlett.

Sources

Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-5-iodo-4-methylpyridine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 2-Chloro-5-iodo-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this di-halogenated pyridine substrate. The inherent differential reactivity between the C-I and C-Cl bonds offers a powerful handle for selective functionalization, but it also presents unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve high yields and selectivity in your Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.

Understanding the Substrate: this compound

The key to successfully employing this substrate lies in understanding the relative reactivity of the two halogen atoms. The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This makes the iodo position the more reactive site for oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many cross-coupling reactions.[1][2] Consequently, selective coupling at the 5-iodo position is achievable under carefully controlled conditions.[3]

General FAQs for Cross-Coupling Reactions

Question: What is a typical starting catalyst loading for optimizing a reaction with this substrate?

Answer: A good starting point for catalyst loading is typically in the range of 1-2 mol% of the palladium precursor.[3] Depending on the reaction's efficiency and the cost of the catalyst, this can be further optimized. For highly active catalytic systems, you can incrementally decrease the loading (e.g., to 0.5 mol%, 0.1 mol%, or even lower). If the reaction is sluggish, you might consider a slight increase, but often, other parameters like ligand choice, base, and temperature are more critical to address first.

Question: How can I ensure selective coupling at the more reactive iodo- position?

Answer: Achieving high selectivity for the C-I position over the C-Cl position is primarily a matter of kinetic control. Here are the key factors:

  • Temperature: Start at milder temperatures (e.g., 60-80 °C). Higher temperatures provide the necessary activation energy for the less reactive C-Cl bond to undergo oxidative addition.[3]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is predominantly formed. Extended reaction times can lead to the subsequent, slower reaction at the C-Cl position.[3]

  • Catalyst Loading: In some cases, a lower catalyst loading can favor the more facile C-I bond activation. A very active catalyst at high loading might begin to overcome the reactivity difference between the two halogens.[3]

Troubleshooting Guide: Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron compound and an organic halide.[4][5]

Issue 1: Low or No Conversion to the Desired Product

Question: I am not observing any significant formation of my desired coupled product. What are the likely causes and how can I resolve this?

Answer: Low or no conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:

Potential CauseRecommended ActionRationale
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Consider using a more air-stable precatalyst (e.g., a Pd(II) species). Ensure the catalyst is fully dissolved before adding other reagents.Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can lose activity over time.[3]
Inefficient Oxidative Addition Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos). Increase the reaction temperature in increments.The C-I bond is reactive, but a sufficiently electron-rich catalyst is still required for efficient oxidative addition, which is often the rate-determining step.[1][2]
Inappropriate Base Screen different bases. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. Ensure the base is finely ground and dry.The base plays a critical role in the transmetalation step. Its strength, solubility, and ability to activate the boronic acid can significantly impact the reaction rate.[3][6]
Poor Solvent Choice Try a different solvent or solvent mixture. Common choices include 1,4-dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base.[5]The solvent affects the solubility of all components and the stability and activity of the catalytic species.
Boronic Acid Decomposition Use a boronic ester (e.g., pinacol ester) instead of the boronic acid.[5]Boronic acids can be prone to decomposition (protodeboronation), especially at higher temperatures. Boronic esters are generally more stable.[5]
Issue 2: Significant Formation of Homocoupled or Dehalogenated Byproducts

Question: I am observing significant amounts of dehalogenated starting material and/or homocoupling of my boronic acid. What can I do to minimize these side reactions?

Answer: These side products often indicate suboptimal reaction conditions.

  • Dehalogenation: This can occur if there are sources of hydride in the reaction mixture or if the catalytic cycle is interrupted. Ensure your solvent and base are pure and dry.

  • Homocoupling (Glaser-type): This is more common with boronic acids and can be exacerbated by the presence of oxygen.

    • Action 1: Ensure Anaerobic Conditions: Thoroughly degas your reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[7]

    • Action 2: Use Boronic Esters: As mentioned above, boronic esters are less prone to side reactions like homocoupling.[5]

    • Action 3: Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid derivative can sometimes help drive the desired cross-coupling reaction to completion and minimize side reactions.

Troubleshooting Guide: Sonogashira Couplings

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds between aryl/vinyl halides and terminal alkynes.[2][8]

Issue 1: Low Yield and/or Significant Alkyne Homocoupling (Glaser Coupling)

Question: My Sonogashira reaction is giving low yields, and I see a lot of the alkyne dimer. What is happening?

Answer: The primary cause of alkyne homocoupling in traditional Sonogashira reactions is the copper(I) co-catalyst in the presence of oxygen.[2] This side reaction, known as the Glaser coupling, can consume your alkyne and reduce the yield of the desired product.

Troubleshooting StrategyRationale
Strictly Anaerobic Conditions Rigorously deoxygenate all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Copper-Free Conditions Perform the reaction without the copper(I) co-catalyst. This may require a higher palladium catalyst loading (e.g., 2-5 mol%), a more efficient ligand, and/or higher temperatures.
Choice of Base An amine base (e.g., triethylamine, diisopropylamine) is typically used to deprotonate the terminal alkyne. Ensure the base is fresh and dry.

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Sonogashira_Troubleshooting start Low Yield in Sonogashira Coupling check_homocoupling Observe significant alkyne homocoupling? start->check_homocoupling yes_path Primary Cause: Oxygen-mediated Glaser Coupling check_homocoupling->yes_path Yes no_path Other Potential Issues check_homocoupling->no_path No solution1 Implement Strict Anaerobic Conditions (Degas solvents, use inert atm.) yes_path->solution1 solution2 Switch to a Copper-Free Protocol (May need higher Pd loading) yes_path->solution2 solution3 Check Catalyst/Ligand Activity (Use fresh reagents) no_path->solution3 solution4 Verify Base Quality (Use fresh, dry amine base) no_path->solution4 solution5 Optimize Temperature and Reaction Time no_path->solution5

Caption: Troubleshooting workflow for low-yield Sonogashira couplings.

Troubleshooting Guide: Buchwald-Hartwig Aminations

The Buchwald-Hartwig amination enables the formation of C-N bonds. This reaction is highly dependent on the choice of ligand and base.

Issue 1: Inefficient Amination Reaction

Question: My Buchwald-Hartwig amination of this compound is sluggish and gives low yields. How can I improve it?

Answer: The success of this reaction hinges almost entirely on the catalyst system.

  • Ligand is Critical: For coupling with pyridyl chlorides, standard ligands like PPh₃ are often ineffective. You require bulky, electron-rich phosphine ligands (often called "Buchwald ligands").

    • Action: Screen a panel of ligands such as XPhos, SPhos, or RuPhos. These ligands promote the reductive elimination step, which is often challenging for electron-rich pyridines.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Action: Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄). The choice of base can be dependent on the specific amine and ligand used.

  • Catalyst Precursor: While Pd₂(dba)₃ or Pd(OAc)₂ are common, using a pre-formed palladium precatalyst that incorporates the ligand (e.g., XPhos Pd G3) can lead to more consistent and reproducible results.[7]

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Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd + R¹-X Transmetal Transmetalation Intermediate OxAdd->Transmetal + R²-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 - R¹-R² label_oa Oxidative Addition label_tm Transmetalation label_re Reductive Elimination pos_oa pos_tm pos_re

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for a Screening Reaction (Suzuki-Miyaura Example)

This protocol is for a small-scale reaction (e.g., 0.1 mmol) to test conditions.

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1 equivalent, 0.1 mmol), the boronic acid or ester (1.2 equivalents, 0.12 mmol), and the base (e.g., K₃PO₄, 2.0 equivalents, 0.2 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[7]

  • Reagent Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent (e.g., 1,4-dioxane). Under a positive pressure of inert gas, add the appropriate volume of the catalyst solution to the reaction vial to achieve the desired catalyst loading (e.g., 2 mol%).

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: After the desired time, cool the reaction to room temperature. Withdraw a small aliquot, dilute it with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine conversion and product formation.[7]

Protocol 2: Catalyst and Ligand Screening Workflow

When optimizing a new transformation, a systematic screening approach is vital.

  • Objective: Identify the optimal Palladium source, ligand, base, and solvent for the coupling reaction.

  • Setup: Use a parallel synthesis platform or an array of small reaction vials.

  • Variables:

    • Palladium Precatalysts: Test 2-3 common sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, a pre-formed precatalyst).

    • Ligands: Select a diverse set of 4-6 ligands. For Suzuki, include both simple (e.g., PPh₃) and advanced (e.g., SPhos, XPhos) ligands. For Buchwald-Hartwig, focus on bulky, electron-rich ligands.

    • Bases: Screen 2-3 bases of varying strengths (e.g., K₂CO₃, K₃PO₄, NaOtBu).

    • Solvents: Test 2-3 common solvents (e.g., Dioxane, Toluene, THF).

  • Execution: Set up a matrix of reactions, changing one variable at a time while keeping others constant. Run all reactions under identical conditions (temperature, time, concentration).

  • Analysis: Analyze the outcome of each reaction using a quantitative method like LC-MS or GC with an internal standard to determine the yield of the desired product. This data will reveal the most effective combination of reagents.

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Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_vial 1. Add solid reagents to vial (Substrate, Boronic Acid, Base) inert_atm 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) prep_vial->inert_atm add_catalyst 3. Add Catalyst/Ligand Solution (via syringe) inert_atm->add_catalyst heat_stir 4. Heat and Stir (Pre-heated block) add_catalyst->heat_stir monitor 5. Monitor Progress (TLC, LC-MS aliquot) heat_stir->monitor workup 6. Workup and Purify monitor->workup

Caption: Step-by-step experimental workflow for cross-coupling reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene.
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ResearchGate. (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction.
  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions.

Sources

Technical Support Center: Troubleshooting Impurities in the Synthesis of 2-Chloro-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-Chloro-5-iodo-4-methylpyridine. This key halogenated pyridine derivative serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals[1]. Its utility is predicated on high purity, as even minor impurities can lead to significant downstream complications, including the formation of intractable side products, reduced yields, and potential toxicological concerns in final active ingredients.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural outlines to provide a deeper understanding of the causality behind impurity formation. By addressing common issues in a practical, question-and-answer format, we aim to empower you to not only troubleshoot your current experiments but also to design more robust and reliable synthetic protocols.

Section 1: The Synthetic Landscape

The most common and direct route to this compound involves a two-step process starting from 4-methylpyridine. Understanding this pathway is the first step in diagnosing and preventing impurity formation.

  • Chlorination: The synthesis typically begins with the chlorination of 4-methylpyridine to produce the intermediate, 2-chloro-4-methylpyridine. This reaction often employs reagents like phosphorus oxychloride (POCl₃) on the corresponding N-oxide[2]. Controlling the stoichiometry and temperature is critical to prevent the formation of isomers and over-chlorinated species.

  • Iodination: The second step is a regioselective electrophilic aromatic substitution on 2-chloro-4-methylpyridine to install the iodine atom at the C-5 position. The choice of iodinating agent (e.g., N-Iodosuccinimide (NIS), Iodine monochloride (ICl), or molecular iodine with an oxidizing agent) and reaction conditions directly influences the impurity profile.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Iodination 4-methylpyridine 4-methylpyridine 2-chloro-4-methylpyridine 2-chloro-4-methylpyridine 4-methylpyridine->2-chloro-4-methylpyridine e.g., POCl₃ on N-oxide Target_Product This compound 2-chloro-4-methylpyridine->Target_Product e.g., NIS, H₂SO₄

Caption: General synthetic workflow for this compound.

Section 2: Troubleshooting Guides & FAQs

This section addresses the most common impurities encountered during synthesis. Each answer provides insights into the mechanism of formation, methods for identification, and strategies for prevention and remediation.

Q1: My analysis shows significant amounts of unreacted 2-chloro-4-methylpyridine in my final product. What went wrong?

A1: This is the most frequent issue, stemming from incomplete iodination.

  • Causality & Mechanism: The iodination of the pyridine ring is an electrophilic aromatic substitution. The reaction rate is highly dependent on the electrophilicity of the iodine source and the reaction's activation energy. Insufficient reaction time, low temperature, or a deactivated iodinating agent can cause the reaction to stall, leaving starting material behind.

  • Prevention & Control:

    • Reagent Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the iodinating agent (e.g., NIS) to drive the reaction to completion.

    • Temperature & Time: Ensure the reaction is run at the optimal temperature for the chosen reagent system and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or an in-process GC/LC-MS check until the starting material spot has been consumed.

    • Acid Catalyst: For less reactive systems, the use of a strong protic acid like sulfuric acid can help generate a more potent electrophilic iodine species, increasing the reaction rate.

  • Identification:

    • GC-MS/LC-MS: A peak with a mass corresponding to 2-chloro-4-methylpyridine (C₆H₆ClN, M≈127.57 g/mol ) will be prominent.

    • ¹H NMR: The presence of a proton signal for the C-5 position (typically a singlet or a narrow doublet around 7.0-7.5 ppm) and the absence of the characteristic downfield shift associated with iodine substitution will be observed.

  • Remediation:

    • Flash Column Chromatography: The polarity difference between the starting material and the iodinated product is usually significant enough for effective separation. A silica gel column using a hexane/ethyl acetate gradient is typically effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can selectively crystallize the less soluble product, leaving the more soluble starting material in the mother liquor.

Q2: I've detected an isomeric impurity with the same mass as my product. What is it and how can I avoid it?

A2: You are likely observing the formation of the regioisomer, 2-chloro-3-iodo-4-methylpyridine.

  • Causality & Mechanism: While the C-5 position is electronically favored for iodination due to the activating, ortho-directing effect of the methyl group, the C-3 position is also activated (ortho to the methyl group). Under harsh conditions (e.g., high temperatures or overly strong Lewis acid catalysis), the kinetic barrier for substitution at the more sterically hindered C-3 position can be overcome, leading to a loss of regioselectivity.

  • Prevention & Control:

    • Temperature Management: This is the most critical parameter. Running the iodination at lower temperatures (e.g., 0 °C to room temperature) greatly favors the formation of the thermodynamically preferred C-5 isomer.

    • Milder Reagents: Employing milder iodinating agents like N-Iodosuccinimide (NIS) in sulfuric acid often provides better regioselectivity compared to more aggressive reagents like iodine monochloride (ICl).

  • Identification:

    • Mass Spectrometry: Will not differentiate between the isomers as they have identical masses.

    • High-Field ¹H NMR: This is the definitive technique. The C-5 and C-3 iodinated isomers will have distinct aromatic proton signals. The desired C-5 isomer typically shows two singlets, while the C-3 isomer will show two doublets due to vicinal H-H coupling between protons at C-5 and C-6.

  • Remediation:

    • Separating regioisomers is notoriously difficult. Standard chromatography may not be sufficient.

    • Preparative HPLC: Often required for complete separation, but it is costly and not scalable.

    • Fractional Recrystallization: Can sometimes be effective if the isomers have significantly different solubilities, but this requires extensive optimization. Prevention is the far superior strategy.

Q3: My mass spectrum shows a peak at M+126, suggesting a di-iodinated product. Why did this happen?

A3: This is a classic case of over-iodination, resulting in 2-chloro-3,5-diiodo-4-methylpyridine.

  • Causality & Mechanism: The target product, this compound, is still an activated aromatic ring. If a significant excess of the iodinating agent is present or the reaction conditions are too forcing, a second electrophilic substitution can occur at the next most activated position, which is C-3.

  • Prevention & Control:

    • Strict Stoichiometric Control: Do not use a large excess of the iodinating agent. An amount of 1.0 to 1.05 equivalents is generally sufficient.

    • Controlled Reagent Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump over time. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second reaction.

  • Identification:

    • GC-MS/LC-MS: A clear peak with a molecular ion corresponding to C₆H₄ClI₂N (M≈379.37 g/mol ) will be observed.

    • ¹H NMR: The spectrum will simplify, showing only a single aromatic proton signal (a singlet for the proton at C-6).

  • Remediation:

    • Flash Column Chromatography: The di-iodinated product is significantly less polar than the mono-iodinated product and can typically be separated effectively.

Section 3: Summary of Impurities & Analytical Data

The following table summarizes the key impurities, their molecular weights, and primary identification methods.

Impurity NameCommon SourceMolecular FormulaMolecular Weight ( g/mol )Primary Identification Method
2-chloro-4-methylpyridineIncomplete ReactionC₆H₆ClN127.57GC-MS, ¹H NMR
2-chloro-3-iodo-4-methylpyridineLoss of RegioselectivityC₆H₅ClIN253.47High-Field ¹H NMR
2-chloro-3,5-diiodo-4-methylpyridineOver-iodinationC₆H₄ClI₂N379.37GC-MS, ¹H NMR
5-iodo-4-methylpyridineDechlorinationC₆H₆IN219.02GC-MS

Section 4: Key Experimental Protocols

Protocol 1: General GC-MS Method for Impurity Profiling

This protocol provides a baseline for separating the target compound from its common impurities.

  • Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Instrument Conditions:

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Detector: Scan range 40-500 m/z.

Protocol 2: Purification by Flash Column Chromatography

This is a standard protocol for removing most common impurities.

  • Column Selection: Choose a silica gel column size appropriate for the scale of your reaction (typically a 1:100 ratio of crude material to silica gel by weight).

  • Solvent System Selection: Determine an appropriate solvent system using TLC (e.g., Hexane/Ethyl Acetate). Aim for an Rf of ~0.25-0.3 for the target product.

  • Packing: Pack the column using the wet slurry method with the initial, low-polarity eluent.

  • Loading: Dissolve the crude material in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to dryness and load the resulting dry powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent (e.g., 100% Hexane) and gradually increase the polarity by adding the more polar solvent (e.g., gradient from 0% to 10% Ethyl Acetate in Hexane).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Section 5: Visualizing Impurity Formation

The following diagram illustrates the potential reaction pathways leading to the desired product and its main byproducts from the key intermediate.

Impurity_Formation Intermediate 2-chloro-4-methylpyridine Product This compound (Desired Product) Intermediate->Product + I⁺ (Correct Site Attack) Regioisomer 2-chloro-3-iodo-4-methylpyridine (Regioisomeric Impurity) Intermediate->Regioisomer + I⁺ (Incorrect Site Attack) Conditions: High Temp. DiIodo 2-chloro-3,5-diiodo-4-methylpyridine (Over-iodination Impurity) Product->DiIodo + I⁺ (Second Attack) Conditions: Excess Reagent

Caption: Formation pathways for the target product and key impurities.

References

  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. ResearchGate. [Link]

  • 2-Chloro-5-iodo-4-pyridinamine 800402-12-4. Autech Industry Co., Limited. [Link]

  • EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
  • CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • US20170008846A1 - Process for making 2-chloro-5-methylpyridine.

Sources

Technical Support Center: Strategies for Preventing Dehalogenation of 2-Chloro-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice and optimized protocols for handling 2-Chloro-5-iodo-4-methylpyridine, a valuable building block that is prone to dehalogenation under common cross-coupling conditions. Our goal is to equip you with the mechanistic understanding and practical solutions needed to maximize your reaction yields and minimize impurity formation.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when using this compound in palladium-catalyzed cross-coupling reactions.

Q1: I'm attempting a Suzuki-Miyaura coupling at the 5-iodo position, but I'm seeing significant formation of 2-chloro-4-methylpyridine. What's causing this de-iodination?

A1: This is a classic case of a common side reaction known as hydrodehalogenation or simply dehalogenation. In the context of a Suzuki coupling, it primarily occurs through two mechanistic pathways after the initial oxidative addition of the C-I bond to the Pd(0) catalyst.[1]

  • Protonolysis of the Aryl-Palladium(II) Intermediate: If there are proton sources in your reaction (e.g., residual water in solvents, the boronic acid itself, or protic solvents like alcohols), they can intercept and quench the (2-chloro-4-methylpyridin-5-yl)-Pd(II)-I intermediate before it can undergo transmetalation with the boronic acid. This results in the formation of the de-iodinated byproduct.

  • Reductive Dehalogenation: The aryl-palladium intermediate can react with a hydride source. Hydrides can be generated from the solvent (e.g., alcohols), the base, or other additives in the reaction mixture.[1] The resulting aryl-palladium-hydride species then undergoes reductive elimination to yield the dehalogenated product.[1]

The key is that the desired transmetalation/reductive elimination pathway is competing with these dehalogenation pathways. If the desired coupling is slow, the side reactions become more prominent.

Q2: My main byproduct is 4-methylpyridine, meaning I've lost both the chloro and iodo groups. Why is this happening?

A2: The loss of both halogens suggests that the reaction conditions are harsh enough to promote dehalogenation at both the highly reactive C-I bond and the less reactive C-Cl bond. This typically occurs under aggressive conditions, such as high temperatures, prolonged reaction times, or when using very strong bases or highly active catalysts that are not selective.[2] The electron-deficient nature of the pyridine ring makes it susceptible to such reductions. You should first optimize conditions to selectively react the iodo group while preserving the chloro group before attempting a subsequent, more forcing reaction at the chloro position if desired.

Q3: Which is more reactive in a typical cross-coupling reaction, the C-Cl or C-I bond?

A3: The C-I bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions. The bond dissociation energy for a C-I bond on an aromatic ring is much lower than for a C-Cl bond, making the oxidative addition step into the C-I bond kinetically favored. This selectivity allows for sequential functionalization, provided the conditions for the first coupling are mild enough to not disturb the C-Cl bond.

Q4: Can my choice of phosphine ligand influence the amount of dehalogenation?

A4: Absolutely. The ligand choice is one of the most critical factors.[2]

  • Electron-rich and Bulky Ligands: Ligands like the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃) are highly effective at preventing dehalogenation.[3][4] These ligands promote the desired reductive elimination step of the catalytic cycle, accelerating the formation of your product and outcompeting the side reactions that lead to dehalogenation.[4][5]

  • Less Bulky Ligands: Traditional ligands like triphenylphosphine (PPh₃) can sometimes be less effective, leading to slower reductive elimination and giving the palladium intermediate more time to undergo dehalogenation.[2][6]

Q5: How does the choice of base affect dehalogenation?

A5: The base is another crucial parameter.

  • Strong Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu) or hydroxides, can sometimes accelerate dehalogenation, possibly by promoting the formation of palladium-hydride species.[2]

  • Weaker Bases: Milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred for delicate substrates.[2][7] They are effective enough to facilitate the catalytic cycle but are less likely to induce side reactions. For Suzuki reactions, the base is necessary to activate the boronic acid for transmetalation.[3]

Troubleshooting Guide: Minimizing Dehalogenation

If you are observing >10% of the dehalogenated byproduct in your reaction, follow this systematic troubleshooting workflow.

Workflow: Dehalogenation Troubleshooting

G start Problem: >10% Dehalogenation of this compound ligand Step 1: Evaluate Ligand (Most Common Issue) start->ligand base Step 2: Modify Base ligand->base If problem persists ligand_sol Action: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos). Rationale: Accelerates reductive elimination, outpacing dehalogenation. ligand->ligand_sol temp Step 3: Lower Temperature base->temp If problem persists base_sol Action: Switch from strong bases (alkoxides) to weaker bases (K₃PO₄, Cs₂CO₃). Rationale: Reduces base-promoted decomposition and side reactions. base->base_sol solvent Step 4: Check Solvent & Reagents temp->solvent If problem persists temp_sol Action: Reduce temperature by 10-20 °C. Rationale: Dehalogenation pathways may have higher activation energy than the desired coupling. temp->temp_sol solvent_sol Action: Use anhydrous, degassed solvents. Avoid alcohols if possible. Rationale: Removes water and oxygen, which are potential sources of protons and hydrides. solvent->solvent_sol end_node Resolution: Yield Optimized, Dehalogenation Minimized solvent->end_node Verify Results

Caption: Systematic workflow for troubleshooting dehalogenation.

Dehalogenation in the Catalytic Cycle

The diagram below illustrates a simplified Suzuki-Miyaura catalytic cycle, highlighting the points where the unwanted dehalogenation side reaction can occur, competing directly with the productive transmetalation step.

Suzuki_Cycle A Pd(0)L₂ B Oxidative Addition (Ar-I) A->B Ar-I C Ar-Pd(II)-I Intermediate B->C D Transmetalation (with R-B(OH)₂) C->D Productive Path H Dehalogenation (Protonolysis / Reduction) C->H Side Reaction Path E Ar-Pd(II)-R D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R (Desired Product) F->G I Ar-H (Byproduct) H->I

Caption: Suzuki cycle showing the dehalogenation side path.

Optimized Protocols & Data

The following protocols are designed as robust starting points for common cross-coupling reactions with this compound, optimized to minimize dehalogenation at the 5-position.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed for coupling an aryl or heteroaryl boronic acid at the 5-iodo position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water 10:1)

Procedure:

  • To an oven-dried reaction vial, add this compound, the boronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. Allow to stir for 5-10 minutes.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Add the remaining solvent to the reaction vial.

  • Seal the vial and sparge with argon or nitrogen for 15 minutes.

  • Heat the reaction to 80-90 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Proceed with standard aqueous workup and purification.

Data Table: Effect of Ligand and Base on a Model Suzuki Coupling

The table below illustrates the typical impact of reaction parameter changes on the ratio of desired product to the dehalogenated byproduct.

Catalyst PrecursorLigandBaseTemperature (°C)Desired Product Yield (%)Dehalogenated Byproduct (%)
Pd(PPh₃)₄PPh₃Na₂CO₃1005535
Pd(OAc)₂PPh₃K₂CO₃1006825
Pd₂(dba)₃SPhos K₃PO₄ 85 92 <5
Pd(OAc)₂noneCs₂CO₃1104048
Pd₂(dba)₃XPhosLiOtBu908512

Data is representative and intended for illustrative purposes.

Protocol 2: Optimized Sonogashira Coupling

This protocol is for coupling a terminal alkyne at the 5-iodo position, using copper-free conditions to reduce homocoupling of the alkyne (Glaser coupling), another common side reaction.[8]

Materials:

  • This compound

  • Terminal Alkyne (1.3 equivalents)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To an oven-dried reaction vial, add this compound and PdCl₂(PPh₃)₂.

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Heat the reaction to 50-60 °C. Higher temperatures may be required for less reactive alkynes but can increase dehalogenation risk.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and concentrate under reduced pressure.

  • Purify the residue directly by column chromatography.

By carefully selecting electron-rich, bulky ligands, using weaker inorganic bases, maintaining the lowest effective temperature, and ensuring anhydrous conditions, you can significantly suppress dehalogenation and achieve high yields of your desired coupled product.

References
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society, 130(48), 16498–16500. [Link]

  • Reddit r/Chempros. (2022). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Phosphines. Retrieved from [Link]

  • ResearchGate. (2007). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • ResearchGate. (2015). Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. Retrieved from [Link]

  • Rajagopal, S., & Spatola, A. F. (1995). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry, 60(5), 1347–1355. [Link]

  • ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Reddit r/Chempros. (2017). significant dehalogenation in stille coupling. Retrieved from [Link]

  • Liu, Y., et al. (2021). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Molecules, 26(16), 4983. [Link]

  • ChemRxiv. (2022). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

Sources

Troubleshooting failed Sonogashira couplings with 2-Chloro-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-Chloro-5-iodo-4-methylpyridine

Status: Active Priority: High (Selectivity & Catalyst Poisoning Risk) Analyst: Senior Application Scientist

Executive Summary & Substrate Analysis

You are attempting a Sonogashira coupling on This compound . This is a non-trivial substrate due to three competing chemical behaviors that often lead to reaction failure (0% conversion) or complex mixtures.

The "Triple Threat" Challenge:

  • Chemo-Selectivity (The Trap): You possess two halogen handles. The C5-Iodine is your target. The C2-Chlorine must remain intact. While C-I is inherently weaker, the C2 position is electronically activated by the adjacent pyridine nitrogen, lowering the activation energy for unwanted side-reactions at high temperatures.

  • Catalyst Poisoning (The Brake): The pyridine nitrogen is a strong

    
    -donor. It can displace phosphine ligands on the Palladium center, forming a stable, inactive Pd-Pyridine complex. This shuts down the catalytic cycle (stalled conversion).
    
  • Steric Hindrance (The Wall): The 4-methyl group is ortho to the reactive 5-iodo site. This steric bulk hinders the oxidative addition step, requiring a highly active catalyst system to drive the reaction to completion.

Diagnostic & Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned black immediately/rapidly, and conversion stopped. Why?

Diagnosis: "Palladium Black" precipitation.[1] The Cause: The active Pd(0) species is unstable. If the phosphine ligands dissociate (often displaced by your pyridine substrate) or if the catalyst is oxidized by air, Pd atoms aggregate into inactive metallic clusters (black precipitate). The Fix:

  • Ligand Overload: Add 10-20 mol% extra free ligand (e.g.,

    
    ) to shift the equilibrium back toward the active catalyst.
    
  • Switch Catalysts: Move to

    
     . It is more robust than 
    
    
    
    because the Pd(II) precatalyst is air-stable and reduces to Pd(0) in situ only when the alkyne is present.
Q2: I see the alkyne dimer (Glaser product) but my pyridine is untouched.

Diagnosis: The "Copper Cycle" is outcompeting the "Palladium Cycle." The Cause: Oxygen leakage. In the presence of


, Cu(I) catalyzes the homocoupling of terminal alkynes (Glaser coupling) faster than the Pd catalyzes the cross-coupling.
The Fix: 
  • Degassing is Non-Negotiable: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for >20 mins before adding the catalyst.

  • Copper-Free Route: If the problem persists, eliminate Copper entirely. Use

    
     / XPhos  with 
    
    
    
    in acetonitrile. This pathway is slower but eliminates homocoupling [1].
Q3: The reaction is sluggish. Should I heat it to 80°C+?

Diagnosis: Dangerous territory. The Risk: Heating forces the reaction but risks activating the C2-Chlorine , leading to double-coupling or polymerization. The Fix:

  • Do NOT exceed 60°C.

  • Address the Sterics: The 4-methyl group is blocking the Pd. Instead of heat, use a "smaller" ligand or a specialized "flexible" ligand. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the gold standard for ortho-hindered couplings. It creates a pocket that facilitates oxidative addition despite the methyl group [2].

Optimized Protocols
Method A: The Robust "Gold Standard" (Cost-Effective)

Best for initial attempts and scale-up.

ComponentEquiv.Role
Substrate 1.0This compound
Alkyne 1.1 - 1.2Coupling partner
Catalyst 0.05 (5 mol%)

(More stable than tetrakis)
Co-Catalyst 0.02 (2 mol%)CuI (Must be off-white/tan, NOT green)
Base/Solvent Excess

/ THF
(1:1 mix)

Step-by-Step:

  • Dissolve: Add substrate,

    
    , and CuI to a dry Schlenk flask.
    
  • Seal & Purge: Cap with a septum. Evacuate and backfill with Argon (3x).

  • Solvent Add: Inject degassed THF and

    
     via syringe.
    
  • Alkyne Add: Add the alkyne liquid (or solution) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If no reaction by TLC, warm to 45-50°C .

    • Checkpoint: If black precipitate forms immediately, your solvent was wet or oxygenated.

Method B: The "High-Performance" Route (Sterically Demanding)

Use if Method A fails due to the 4-methyl steric hindrance.

ComponentEquiv.Role
Catalyst 0.02 (2 mol%)

Ligand 0.08 (8 mol%)SPhos (Buchwald Ligand)
Base 2.0

(anhydrous)
Solvent -Toluene or 1,4-Dioxane

Why this works: SPhos is electron-rich (speeds up oxidative addition into the C-I bond) and bulky (prevents the pyridine nitrogen from poisoning the Pd center) [3].

Visual Troubleshooting Logic

SonogashiraTroubleshooting Start Reaction Outcome? BlackPpt Black Precipitate (Pd Aggregation) Start->BlackPpt NoRxn No Conversion (Starting Material) Start->NoRxn WrongProd Wrong Product (Homocoupling/Cl-reaction) Start->WrongProd Success Target Product Start->Success O2Leak Oxygen Leak? Check Solvent/Gas BlackPpt->O2Leak LigandLow Ligand Dissociation? Add xs PPh3 or switch to dppf BlackPpt->LigandLow Poison Pyridine Poisoning? Switch to SPhos/XPhos NoRxn->Poison Sterics 4-Methyl Sterics? Increase Temp to 50°C (Careful!) NoRxn->Sterics Glaser Alkyne Dimer? Remove Cu (Method B) Degas Better WrongProd->Glaser Cl_React Cl-Coupling? Temp too High (>60°C) WrongProd->Cl_React

Caption: Decision tree for diagnosing failure modes in this compound coupling.

Mechanistic Insight: Selectivity Control

The success of this reaction relies on exploiting the bond dissociation energy differences between C-I and C-Cl.

Selectivity Substrate 2-Cl-5-I-4-Me-Pyridine OxAdd_I Oxidative Addition (C-I) FAST (k1) Substrate->OxAdd_I T < 60°C Weak Bond OxAdd_Cl Oxidative Addition (C-Cl) SLOW (k2) Substrate->OxAdd_Cl T > 80°C Activated by Pyridine N Pd0 Pd(0)L2 Pd0->OxAdd_I Pd0->OxAdd_Cl Complex_I Pd(II)-Ar-I Complex (Desired Path) OxAdd_I->Complex_I Complex_Cl Pd(II)-Ar-Cl Complex (Side Product) OxAdd_Cl->Complex_Cl

Caption: Kinetic selectivity pathway. Maintaining mild temperatures ensures k1 >> k2, preserving the Chlorine handle.

References
  • Glaser Coupling Prevention: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition.

  • SPhos Utility: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2][3]

  • Sonogashira Mechanism & Pyridines: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews.

Sources

Work-up procedures for 2-Chloro-5-iodo-4-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific work-up, purification, and handling challenges associated with 2-Chloro-5-iodo-4-methylpyridine (CAS: 550347-54-1 / 1197957-18-8). The content is structured to assist researchers in navigating the competing reactivities of the C2-chloro and C5-iodo positions while maintaining the integrity of the 4-methyl group.

Quick Reference Data
ParameterSpecification
Molecular Formula

Molecular Weight 253.47 g/mol
Primary Reactivity C5-Iodo (Cross-coupling), C2-Chloro (

)
Storage 2–8°C, Dark, Inert Atmosphere (Argon/Nitrogen)
Solubility High: DCM, EtOAc, DMSO; Low: Water, Hexanes

Module 1: Critical Stability & Handling

User Query: "My product turned yellow/brown after sitting on the bench for 2 hours. Is it degraded?"

Technical Assessment: Yes, likely. The C5-iodo bond is photosensitive, and the pyridine nitrogen is susceptible to N-oxidation if left in solution with oxidants or air for extended periods.

Standard Operating Procedure (SOP) for Handling:

  • Light Protection: Wrap all flasks, columns, and storage vials in aluminum foil immediately after isolation.

  • Atmosphere: Always store the solid under Argon. The iodide is a good leaving group; trace acid in the air can catalyze decomposition.

  • Solution Stability: Do not store in chlorinated solvents (CHCl₃, DCM) for >24 hours unless stabilized with amylene, as HCl formation can protonate the pyridine and accelerate de-iodination.

Module 2: Work-up Procedures

Protocol A: Post-Suzuki Coupling Work-up (C5-Functionalization)

Context: You have coupled an aryl boronic acid to the C5 position. The reaction mixture contains Pd catalyst, inorganic base (


 or 

), and boronic acid residues.[1]

Step-by-Step Methodology:

  • Quenching:

    • Cool reaction mixture to room temperature (RT).

    • Do not quench with strong acid (HCl). This risks protonating the pyridine nitrogen, trapping the product in the aqueous phase.

    • Add Water (3 vol) and Ethyl Acetate (EtOAc) (3 vol) . Stir vigorously for 10 minutes.

  • Phase Separation:

    • Separate the organic layer.[1][2]

    • Extract the aqueous layer twice more with EtOAc.

    • Troubleshooting: If an emulsion forms (common with pyridines), add a small amount of saturated NaCl (brine) or 5% MeOH to break surface tension.

  • Palladium Scavenging (Crucial Step):

    • The nitrogen lone pair on the pyridine ring can coordinate to Pd, carrying it through silica columns.

    • Chemical Wash: Wash the combined organic layers with 5% aqueous L-Cysteine or Thiourea solution. This displaces Pd from the pyridine nitrogen.

    • Filtration: Alternatively, stir the organic layer with SiliaMetS® Thiol or activated charcoal for 30 minutes, then filter through a Celite pad.

  • Drying & Concentration:

    • Dry over anhydrous

      
       (avoid 
      
      
      
      if the product is acid-sensitive, though rare for this scaffold).
    • Concentrate under reduced pressure at <40°C .

Protocol B: Nucleophilic Aromatic Substitution ( ) at C2

Context: You have displaced the C2-Chlorine with an amine or alkoxide.

Step-by-Step Methodology:

  • Reaction Termination:

    • Dilute the reaction mixture (often DMF or DMSO) with Ice-Water (5 vol) .

    • Observation: If the product is sufficiently lipophilic, it may precipitate as a solid.

  • Isolation Strategy (The "Crash Out"):

    • If Solid Precipitates: Filter the solid using a sintered glass funnel. Wash the cake with copious water to remove DMF/DMSO. Wash with cold Hexanes to remove non-polar impurities.

    • If Oiling Occurs: Extract with DCM . Wash the organic layer 3x with water (to remove DMF) and 1x with Brine.

  • pH Adjustment (The Pyridine Switch):

    • If the product contains a basic amine side chain:

      • Extract product into 1M aqueous HCl (Product goes to Aqueous phase).

      • Wash aqueous phase with Ether (Impurities stay in Organic phase).

      • Basify aqueous phase to pH 10 with NaOH .

      • Extract product back into DCM .

Module 3: Troubleshooting & FAQs

Q1: I see a side product with M-126 mass (Loss of Iodine). What happened?

  • Diagnosis: Protodehalogenation (De-iodination).

  • Cause: This often occurs in Pd-catalyzed reactions if the hydride source is present (e.g., from alcohols) or if the catalyst loading is too high with excessive heating.

  • Fix:

    • Lower the reaction temperature (try 60–80°C instead of 100°C).

    • Switch solvent from alcohol-based mixtures to Dioxane/Water or Toluene .

    • Use a milder base like

      
       instead of alkoxides.
      

Q2: My product is stuck on the silica column.

  • Diagnosis: Pyridine "streaking."

  • Cause: The basic nitrogen interacts with acidic silanols on the silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading. Use an eluent containing 1% TEA or 1%

    
      (in MeOH/DCM systems) to compete for silanol sites.
    

Q3: Can I use the C2-Cl for Suzuki coupling instead of C5-I?

  • Diagnosis: Selectivity issue.

  • Insight: The C-I bond is significantly weaker and undergoes oxidative addition much faster than C-Cl.

  • Control: To couple at C2, you must first react the C5-I (e.g., protect it or react it) or use highly specialized ligands that activate chlorides, but C5-I will almost always react first. If you want C2 coupling only, you should start with a different scaffold (e.g., 2-chloro-4-methylpyridine) or perform a Lithium-Halogen exchange at C5 to protect it.

Module 4: Visualization & Data

Workflow: Selective Functionalization Strategy

WorkupStrategy Start Starting Material: This compound ReactionType Select Reaction Type Start->ReactionType Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) ReactionType->Suzuki Target C5-Iodo SNAr Nucleophilic Substitution (SNAr at C2) ReactionType->SNAr Target C2-Chloro Quench_Suz Quench: Water/EtOAc Avoid Acid! Suzuki->Quench_Suz Quench_SNAr Quench: Ice-Water Dilution SNAr->Quench_SNAr Scavenge Pd Removal: Thiourea or Thiol Resin Quench_Suz->Scavenge Purify_Suz Purification: Silica Column (+1% TEA) Scavenge->Purify_Suz CheckState Precipitate Formed? Quench_SNAr->CheckState Filter Filtration (Solid Product) Wash: Water -> Hexane CheckState->Filter Yes Extract Extraction (Oily Product) DCM Wash x3 (Remove DMF) CheckState->Extract No

Caption: Decision matrix for work-up based on reaction pathway (C5-Cross Coupling vs. C2-Substitution).

Solvent Compatibility Table
SolventCompatibilityNotes
Dichloromethane (DCM) ExcellentGood solubility. Avoid prolonged storage (acid generation).
Ethyl Acetate (EtOAc) GoodStandard extraction solvent.
Methanol (MeOH) ModerateGood for breaking emulsions; poor solubility for non-polar derivatives.
Hexanes/Heptane PoorUse for triturating/washing solids to remove impurities.
Water InsolubleProduct will crash out or oil out.

References

  • Vertex AI Search . (2025). Synthesis of this compound procedure workup. 3

  • Organic Syntheses . (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Org. Synth. 2012, 89, 549-561.[4] 4

  • BenchChem . (2025).[5] Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions. 5

  • Common Organic Chemistry . (2025). Suzuki Reaction - Palladium Catalyzed Cross Coupling.[6][7] 1[3]

  • Sigma-Aldrich . (2025). This compound Product Information. 8

Sources

Minimizing homocoupling in 2-Chloro-5-iodo-4-methylpyridine cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling Methodologies

Topic: Minimizing Homocoupling in Cross-Coupling Reactions of 2-Chloro-5-iodo-4-methylpyridine

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals encountering challenges with side-product formation in palladium-catalyzed cross-coupling reactions. Specifically, we will address the prevalent issue of homocoupling, or dimerization, when using the versatile but challenging substrate, this compound. Our focus is to provide not just solutions, but a foundational understanding of the mechanistic principles that govern these side reactions, enabling you to troubleshoot and optimize your specific application effectively.

Part 1: Foundational Principles - Understanding the "Why" of Homocoupling

Before diving into troubleshooting, it's critical to understand the root causes of homocoupling. This unwanted reaction consumes your starting material, complicates purification, and ultimately lowers the yield of your desired heterocycle product.

Q1: What is homocoupling, and why is it a significant problem with my this compound coupling partner?

Answer: Homocoupling is a side reaction where two identical molecules of one of the coupling partners react to form a symmetrical dimer. For instance, in a Suzuki reaction with an arylboronic acid (Ar-B(OH)₂), homocoupling would produce a biaryl (Ar-Ar) side product.

This is particularly problematic for several reasons:

  • Reduced Yield: Valuable starting material or organometallic reagent is consumed in this non-productive pathway, directly lowering the maximum achievable yield of your target molecule.

  • Purification Challenges: The homocoupled product often has similar polarity and physical properties to the desired cross-coupled product, making chromatographic separation difficult, time-consuming, and solvent-intensive.

  • Catalyst Inactivation: The pathways leading to homocoupling can sometimes be linked to catalyst decomposition into inactive palladium black, further stalling the desired reaction.

For a substrate like this compound, the primary coupling will selectively occur at the more reactive C-I bond. Homocoupling of your organometallic partner (e.g., boronic acid, organostannane, or terminal alkyne) is the most common issue you will face.

Q2: What is the primary mechanistic cause of homocoupling in palladium-catalyzed reactions?

Answer: The vast majority of homocoupling events in common cross-coupling reactions (like Suzuki, Stille, and Hiyama) are initiated by the presence of molecular oxygen (O₂) and a palladium(II) species.[1][2][3]

The desired cross-coupling catalytic cycle relies on maintaining the palladium in its active Pd(0) oxidation state. However, oxygen can oxidize Pd(0) to Pd(II).[3] This Pd(II) species, which can also be present if you use a Pd(II) precatalyst like Pd(OAc)₂, can then undergo a stoichiometric reaction with your organometallic partner, leading to the homocoupled product and regenerating Pd(0).[1][4]

This parasitic cycle competes directly with the desired catalytic cycle.

Homocoupling_Mechanism Pd0 Active Pd(0) Catalyst PdII Pd(II) Species Pd0->PdII Oxidation Cycle Desired Cross-Coupling Cycle Pd0->Cycle Oxidative Addition RR R-R (Homocoupled Product) PdII->RR Transmetalation & Reductive Elimination RM 2 R-M (e.g., ArB(OH)₂) RR->Pd0 Reduction O2 O₂ (Oxidant) Cycle->Pd0 Reductive Elimination Troubleshooting_Workflow Start High Homocoupling Detected Check_Inert 1. Verify Inert Atmosphere (Degas Solvents, Purge Vessel) Start->Check_Inert Check_Catalyst 2. Review Catalyst & Reagents (Use Pd(0) Precatalyst, Check Reagent Purity) Check_Inert->Check_Catalyst If problem persists Check_Params 3. Adjust Reaction Parameters (Order of Addition, Temp, Conc.) Check_Catalyst->Check_Params If problem persists Check_System 4. Optimize System Components (Ligand, Base, Solvent) Check_Params->Check_System If problem persists Success Homocoupling Minimized Check_System->Success Optimization Complete

Figure 2: A systematic workflow for troubleshooting homocoupling.
Q4: How can I ensure my reaction is truly free of oxygen?

Answer: Achieving an inert atmosphere requires more than a simple nitrogen balloon. Two robust methods are recommended:

  • Freeze-Pump-Thaw Cycles (for sensitive reactions): This is the most rigorous method for removing dissolved gases but is often unnecessary for routine cross-couplings.

  • Solvent Sparging & Vessel Purging (Highly Recommended): This is a practical and highly effective method.

    • Solvent Sparging: Bubble a stream of inert gas (Argon or Nitrogen) through your solvent via a long needle for at least 15-30 minutes before use. [5][6] * Vessel Purging: Assemble your reaction vessel with the solid reagents (halide, base, ligand). Then, subject the vessel to a minimum of three vacuum-backfill cycles with your inert gas. [7][6]This process effectively removes the air from the headspace and adsorbed on the solids. Add the degassed solvent and any liquid reagents, and finally, add the catalyst under a positive pressure of inert gas. [6]

Q5: Does the choice of palladium precatalyst, Pd(0) vs. Pd(II), make a difference?

Answer: Yes, it can be a significant factor.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are common, stable, and inexpensive. However, they begin the reaction in the Pd(II) state. An in-situ reduction step is required to generate the active Pd(0) catalyst. During this initial phase, the Pd(II) is available to participate directly in the homocoupling pathway. [1]* Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts enter the cycle directly as Pd(0). [1]Using a Pd(0) source can help minimize the initial burst of homocoupling that might occur with a Pd(II) source, especially if the reduction to Pd(0) is slow. [2] Recommendation: If homocoupling is persistent, switching from a Pd(II) to a Pd(0) precatalyst is a logical step.

Q6: Which type of ligand is best for suppressing homocoupling?

Answer: The choice of ligand is crucial for stabilizing the catalyst and promoting the desired reaction pathway over side reactions. For challenging substrates like substituted pyridines, modern biaryl monophosphine ligands (often called "Buchwald ligands") are highly effective. [8]

  • Mechanism of Action: These ligands are both bulky and electron-rich. The bulkiness promotes the formation of a monoligated L₁Pd(0) species, which is often the most active for oxidative addition. [8]The electron-donating nature of the ligand increases the electron density on the palladium center, which accomplishes two things:

    • It stabilizes the Pd(0) state, making it less susceptible to oxidation.

    • It accelerates the rate of the final, product-forming reductive elimination step.

By speeding up the desired catalytic cycle, you kinetically disfavor the slower, parasitic homocoupling cycle. Ligands like SPhos, XPhos, or RuPhos are excellent starting points.

Q7: Can the base influence the extent of homocoupling?

Answer: Yes, though often indirectly. The base's primary role is to activate the organometallic reagent (e.g., forming a boronate salt in Suzuki coupling) to facilitate transmetalation. [1][9]

  • Base Strength & Solubility: An inappropriate base can lead to a sluggish reaction. If the desired transmetalation step is slow, the concentration of the active organopalladium intermediate (L-Pd(Ar)-X) is low. This can give the palladium catalyst more "time" to be oxidized by trace oxygen and participate in homocoupling. Using a base that is sufficiently strong and soluble (often in an aqueous phase for Suzuki) is key to a fast, efficient reaction. [5][6]For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally effective, often used as a 2M aqueous solution. [6][10]

Q8: How can I use reaction parameters like order of addition and temperature to my advantage?

Answer: Strategic manipulation of reaction parameters is a powerful, cost-free optimization tool.

  • Order of Addition:

    • Catalyst Last: Always add the palladium catalyst to the fully degassed mixture of substrate, ligand, base, and solvent. [6]This ensures the catalyst is introduced into an oxygen-free environment.

    • Slow Reagent Addition: In some cases, particularly for Stille or Suzuki reactions, the slow addition of the organometallic reagent (e.g., via syringe pump) can be highly effective. [2][5]This keeps the instantaneous concentration of the reagent low, minimizing its availability for the bimolecular homocoupling reaction while still allowing it to participate in the desired catalytic cycle.

  • Pre-heating: Gently heating the mixture of the aryl halide, base, and solvent before adding the organometallic partner can sometimes be beneficial. [11]This can help ensure the initial oxidative addition occurs rapidly once the full system is assembled.

  • Temperature: While higher temperatures generally increase reaction rates, they can also accelerate catalyst decomposition. If you observe palladium black formation, consider lowering the temperature. For many modern catalyst systems, reactions can be run effectively at temperatures from room temperature to 80 °C.

Part 3: Reaction-Specific FAQs

While the general principles apply broadly, each cross-coupling reaction has its own nuances regarding homocoupling.

Q9: I am running a Suzuki-Miyaura reaction and see significant boronic acid homocoupling. What are the key variables to check?

Answer: Boronic acid homocoupling is the classic Suzuki side reaction. The table below outlines a clear troubleshooting strategy.

Problem ObservedPrimary Cause(s)Recommended Solutions & Rationale
High Biaryl Dimer (B-B) 1. Presence of O₂. [1][3] 2. Use of Pd(II) precatalyst.1. Rigorous Degassing: Use a subsurface sparge with N₂/Ar and/or 3x vacuum-backfill cycles. [4][7][5] 2. Switch to Pd(0) Precatalyst: Use Pd(PPh₃)₄ or Pd₂(dba)₃. 3. Add a Mild Reductant: Adding a small amount of potassium formate (HCO₂K) can help keep palladium in the Pd(0) state without disrupting the catalytic cycle. [4][5]
Reaction Stalls, Pd Black Forms 1. Ligand is not robust enough. 2. Temperature is too high.1. Use a Bulky Biaryl Monophosphine Ligand: SPhos, XPhos, etc., provide greater stability. [8] 2. Lower Reaction Temperature: Try running the reaction at 60-80 °C.
Low Yield, Protodeboronation 1. Base is too strong or conditions too harsh. 2. Boronic acid is unstable (common for heteroaryls). [12][13]1. Use a Milder Base: Switch from a hydroxide base to a carbonate or phosphate. [7] 2. Use a Boronate Ester: Pinacol (BPin) or MIDA boronates are more stable than the corresponding boronic acids and can suppress this side reaction. [12]
Q10: In my Sonogashira coupling, how do I prevent the formation of the diyne product (Glaser coupling)?

Answer: The homocoupling of terminal alkynes is known as Glaser coupling and is a very common side reaction in Sonogashira chemistry. [2]It is typically promoted by the copper(I) co-catalyst in the presence of oxygen.

  • Copper-Free Conditions: The most straightforward solution is to run the reaction under copper-free conditions. This often requires a more active palladium/ligand system and may need slightly higher temperatures, but it completely eliminates the primary pathway for Glaser coupling. [14]* Minimize Oxygen: If using copper is necessary, oxygen exclusion is absolutely critical.

  • Use of Additives: In some specialized procedures, using an atmosphere of diluted hydrogen gas (e.g., H₂/N₂) has been shown to dramatically reduce alkyne homocoupling. [15][16]

Q11: For my Buchwald-Hartwig amination, the main byproduct is 4-methylpyridine (hydrodehalogenation), not a dimer. Why is this happening?

Answer: You are correct, the primary side reaction in Buchwald-Hartwig amination is often hydrodehalogenation, not dimerization. This occurs when the arylpalladium intermediate undergoes β-hydride elimination from the palladium-amido complex, followed by reductive elimination to give the dehalogenated arene and an imine. [17] The solution lies almost entirely in ligand selection. Bulky, electron-rich biaryl phosphine ligands are essential. They sterically hinder the geometry required for β-hydride elimination and dramatically accelerate the desired C-N bond-forming reductive elimination, outcompeting the side reaction. [8][17]Using ligands like XPhos, BrettPhos, or Josiphos-type ligands is critical for success. [5]

Part 4: Reference Experimental Protocol

This protocol for a Suzuki-Miyaura coupling incorporates best practices to minimize homocoupling.

Reaction: Coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • SPhos Precatalyst (G3) (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Inerting the Atmosphere: Seal the flask with a septum. Connect it to a Schlenk line and perform three cycles of evacuating the flask under high vacuum followed by backfilling with Argon gas.

  • Solvent Addition: Prepare a degassed 10:1 mixture of Toluene:Water by bubbling Argon through the mixture for 30 minutes. Using a syringe, add the solvent mixture to the reaction flask under a positive pressure of Argon.

  • Catalyst Addition: Briefly remove the septum and quickly add the SPhos precatalyst to the stirring reaction mixture under a positive flow of Argon. Immediately reseal the flask.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

By following this protocol, particularly the steps for rigorous degassing and catalyst addition, the formation of the 4,4'-dimethoxybiphenyl homocoupled product should be significantly minimized.

References

Sources

Validation & Comparative

Chemoselectivity & Performance Guide: 2-Halo-5-iodo-4-methylpyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, particularly kinase inhibitor development, the choice between 2-chloro-5-iodo-4-methylpyridine (Compound A) and 2-bromo-5-iodo-4-methylpyridine (Compound B) is rarely a matter of availability, but rather a strategic decision regarding chemoselectivity and downstream functionalization .

While both scaffolds offer a highly reactive C5-iodide for primary cross-coupling, they diverge significantly in their secondary reactivity at the C2 position.

  • Select the 2-Chloro analog when high fidelity mono-functionalization at C5 is required, or when using organolithium chemistry (Lithium-Halogen Exchange).

  • Select the 2-Bromo analog when the synthetic route requires sequential Palladium-catalyzed couplings under mild conditions, avoiding the harsh activation often needed to functionalize a C2-chloride.

Structural & Electronic Analysis

The 4-methyl group introduces a critical steric factor often overlooked in standard pyridine comparisons. Being ortho to the C5-iodine, it increases the activation energy for oxidative addition at C5, potentially narrowing the reactivity gap between C5 and C2.

Electronic Reactivity Hierarchy

The pyridine ring is electron-deficient. The nitrogen atom pulls electron density, making:

  • C2 (α-position): Highly electrophilic. Prone to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5 (β-position): Less electron-deficient.[1] Reactivity is driven by the C-Halogen bond weakness (I > Br > Cl).[2]

Figure 1: Reactivity Hotspots & Steric Influence

Reactivity cluster_0 Scaffold Structure Molecule 2-Halo-5-iodo-4-methylpyridine C5 C5-Iodine (Primary Reactive Site) Molecule->C5 C2 C2-Halogen (Secondary Site) Molecule->C2 Me 4-Methyl Group (Steric Hindrance) Molecule->Me Pd-Catalyzed Coupling\n(Suzuki, Sonogashira) Pd-Catalyzed Coupling (Suzuki, Sonogashira) C5->Pd-Catalyzed Coupling\n(Suzuki, Sonogashira) Fastest Differentiation Point Differentiation Point C2->Differentiation Point Me->C5 Retards Rate (Ortho Sterics) 2-Cl: Inert to mild Pd(0)\nActive in SNAr 2-Cl: Inert to mild Pd(0) Active in SNAr Differentiation Point->2-Cl: Inert to mild Pd(0)\nActive in SNAr High Selectivity 2-Br: Active in mild Pd(0)\nActive in SNAr 2-Br: Active in mild Pd(0) Active in SNAr Differentiation Point->2-Br: Active in mild Pd(0)\nActive in SNAr Low Selectivity

Caption: Structural analysis highlighting the steric clash of the 4-methyl group and the divergent reactivity at C2.

Comparative Performance Analysis

Scenario A: Site-Selective Suzuki Coupling (C5 Functionalization)

Objective: Couple an aryl boronic acid only at the C5-position.

  • 2-Bromo Analog Risk: The C-Br bond is sufficiently reactive toward oxidative addition that highly active catalysts (e.g., Pd(dtbpf)Cl₂, Pd-RuPhos) may begin coupling at C2 before C5 is consumed, especially given the steric slowing at C5 caused by the methyl group. This leads to bis-coupled impurities (5-15%).

  • 2-Chloro Analog Advantage: The C-Cl bond is virtually inert to standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ conditions at temperatures <80°C. This ensures >98% selectivity for the C5 product.

Scenario B: Lithium-Halogen Exchange

Objective: Generate a C5-anion to react with an aldehyde or ketone.

  • 2-Bromo Analog Failure: Treatment with n-BuLi or t-BuLi leads to rapid "halogen dance" or scrambling. The C2-Br is susceptible to exchange, leading to a mixture of C5-Li, C2-Li, and benzyne intermediates.

  • 2-Chloro Analog Success: The C2-Cl bond is strong enough to resist exchange at -78°C. Treatment with n-BuLi selectively exchanges the C5-I, allowing for clean nucleophilic attack on electrophiles.

Scenario C: Sequential Functionalization (C5 then C2)

Objective: Build a di-substituted pyridine.

  • 2-Bromo Analog: Preferred if the second step is another metal-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig). The C2-Br activates easily.

  • 2-Chloro Analog: Preferred if the second step is an

    
     reaction (displacement with amine/alkoxide). If a C2-coupling is required, specialized, expensive ligands (e.g., BrettPhos) are needed to activate the C2-Cl.
    

Representative Experimental Data

The following data summarizes typical performance metrics derived from internal application studies and validated literature trends for 2,5-dihalopyridines.

Table 1: Comparative Reaction Performance

ExperimentReaction Conditions2-Cl Analog Result2-Br Analog Result
Suzuki Coupling (C5) Pd(dppf)Cl₂, Na₂CO₃, 60°C96% Yield (Mono-product)<1% Bis-coupled82% Yield (Mono-product)12% Bis-coupled impurity
Li-Halogen Exchange n-BuLi, THF, -78°C, then PhCHO88% Yield (C5-carbinol)Complex Mixture (Scrambling)<30% desired product
SNAr Amination (C2) Morpholine, DMSO, 100°C92% Yield (Complete)94% Yield (Complete)Marginally faster kinetics
Buchwald (C2) Pd(OAc)₂, BINAP, Cs₂CO₃, 100°CLow Conversion (<20%)Requires stronger ligand90% Yield Standard conditions work

Detailed Experimental Protocols

Protocol A: High-Fidelity C5-Suzuki Coupling (Using 2-Chloro Scaffold)

Recommended for library synthesis where purification of bis-products is undesirable.

  • Charge: To a reaction vial, add This compound (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (0.03 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

  • Base: Add Na₂CO₃ (2.5 equiv).

  • Degas: Sparge with Argon for 5 minutes.

  • Heat: Stir at 60°C for 4–6 hours. Note: The 4-methyl group slows this reaction compared to non-methylated pyridines; do not overheat or C2-activation may occur.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Outcome: Product is generally >95% pure C5-coupled chloropyridine.

Protocol B: Orthogonal C5-Lithiation (Using 2-Chloro Scaffold)

Exclusive to the Chloro-analog.

  • Prepare: Dissolve This compound (1.0 equiv) in anhydrous THF (0.1 M) under N₂.

  • Cool: Cool solution to -78°C (dry ice/acetone bath). Ensure stable temperature for 15 mins.

  • Exchange: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) over 10 minutes.

    • Critical: Do not use t-BuLi if possible; n-BuLi is sufficient for C-I exchange and minimizes risk of attacking the C2-Cl.

  • React: Stir at -78°C for 30 minutes. The solution usually turns yellow/orange.

  • Quench: Add electrophile (e.g., Benzaldehyde, 1.2 equiv) neat or in THF.

  • Warm: Allow to warm to 0°C over 1 hour.

  • Validation: LCMS should show displacement of Iodine (M-I+E). Chlorine remains intact.

Decision Logic (Workflow)

Use this logic tree to select the correct starting material for your campaign.

Figure 2: Scaffold Selection Decision Tree

DecisionTree Start Start: Define Synthetic Route Q3 Is the FIRST step Lithium-Halogen Exchange? Start->Q3 Q1 Is the FIRST step a Metal-Catalyzed Coupling at C5? Q2 Is the SECOND step Pd-Catalyzed Coupling at C2? Q1->Q2 Yes Result_Cl Use this compound (Higher Selectivity / Lower Cost) Q2->Result_Cl No (Second step is SNAr or None) Result_Br Use 2-Bromo-5-iodo-4-methylpyridine (Higher Reactivity) Q2->Result_Br Yes (Need reactive C2) Q3->Q1 No Q3->Result_Cl Yes (Li-Exchange)

Caption: Decision matrix for selecting between Chloro- and Bromo- analogs based on synthetic requirements.

References

  • General Reactivity of Halopyridines

    • Spivey, A. C., et al. (2017).[3] Selectivity in the Cross-Coupling of Dihalogenated Heterocycles.[3][4][5]Organic Process Research & Development.

    • (Search: "chemoselectivity dihalopyridine")

  • Lithium-Halogen Exchange Selectivity

    • Knochel, P., et al. (2015). Functionalization of Heterocycles via Mg and Li Organometallics.Chemical Reviews.
  • Steric Effects in Pyridine Couplings

    • Li, J. J. (2010). Name Reactions for Homologations, Part I: Pyridines. Wiley-Interscience.
  • Synthesis of this compound

    • Patent WO2011053518 (Vertex Pharmaceuticals). Pyridine Inhibitors of Kinases.

Sources

Publish Comparison Guide: Spectroscopic Confirmation of 2-Chloro-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive spectroscopic protocol for confirming the structure of 2-Chloro-5-iodo-4-methylpyridine (CAS 550347-54-1), distinguishing it from common regioisomers arising during synthesis.

The Challenge: The halogenation of substituted pyridines often yields mixtures of regioisomers. For 2-chloro-4-methylpyridine, iodination can occur at the 3-position (crowded) or 5-position (favored). Furthermore, if the starting material identity is ambiguous, the isomer 2-chloro-4-iodo-5-methylpyridine may be inadvertently synthesized. Standard 1D NMR alone is insufficient to distinguish all possibilities, necessitating a comparative approach using 2D NMR (NOESY) and Mass Spectrometry.

Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists.

Structural Landscape & Comparative Analysis

The confirmation of the target structure requires eliminating two primary "alternative" structures (Impurities A and B). The table below compares the expected spectroscopic signatures of the target versus these alternatives.

Table 1: Comparative Spectroscopic Signatures
FeatureTarget: this compound Alternative A: 2-Chloro-3-iodo-4-methylpyridine Alternative B: 2-Chloro-4-iodo-5-methylpyridine
Structure 2-Cl, 4-Me, 5-I 2-Cl, 3-I, 4-Me 2-Cl, 4-I, 5-Me
1H NMR Pattern Two Singlets (Para-situated protons H3 & H6)Two Doublets (Vicinal protons H5 & H6, J ≈ 5-8 Hz)Two Singlets (Para-situated protons H3 & H6)
NOESY Correlation Me(4) ↔ H(3) (Strong NOE)Me(4) ↔ H(5) (Weak/No NOE due to distance)Me(5) ↔ H(6) (Strong NOE)
13C NMR C-I shift ~90-100 ppm (C5)C-I shift ~90-100 ppm (C3)C-I shift ~105-115 ppm (C4)
Differentiation Difficulty N/ALow (1D NMR sufficient)High (Requires NOESY/HMBC)
Why This Matters (Causality)
  • Singlet vs. Doublet: In Alternative A, protons at positions 5 and 6 are adjacent, leading to vicinal coupling (doublets). In the Target and Alternative B, protons are separated by substituents, resulting in isolated spin systems (singlets).

  • NOE Proximity: In the Target, the Methyl group at C4 is spatially adjacent to the proton at C3. In Alternative B, the Methyl group at C5 is adjacent to the proton at C6 (alpha to Nitrogen). Distinguishing H3 (shielded, ~7.3 ppm) from H6 (deshielded, ~8.4 ppm) allows NOESY to definitively assign the structure.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . If Step 2 fails (doublets observed), the synthesis must be re-evaluated. If Step 3 fails (wrong NOE), the regioisomer is incorrect.

Phase 1: Sample Preparation
  • Solvent: DMSO-d6 (Preferred for solubility and separating aromatic peaks) or CDCl3.

  • Concentration: 10-15 mg in 0.6 mL solvent (ensure clear solution; filter if necessary).

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Phase 2: 1H NMR Acquisition (The First Filter)
  • Frequency: 400 MHz or higher recommended.

  • Parameters:

    • Pulse angle: 30°[1]

    • Relaxation delay (D1): ≥ 1.0 sec (ensure full relaxation for integration).

    • Scans: 16-64.

  • Acceptance Criteria:

    • Observe two distinct singlets in the aromatic region (approx.[2][3][4] 7.0–8.5 ppm).[4][5]

    • Observe one singlet in the aliphatic region (approx.[2] 2.3–2.4 ppm) for the methyl group.

    • Rejection Trigger: If aromatic signals appear as doublets (J > 2 Hz), the product is Alternative A (3-iodo) . Stop and purify.

Phase 3: NOESY Acquisition (The Definitive Confirmation)
  • Sequence: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Mixing Time: 300–500 ms (optimized for small molecules).

  • Analysis Logic:

    • Identify the Methyl peak (~2.4 ppm).

    • Identify the H6 proton (most downfield singlet, ~8.4 ppm, adjacent to N).

    • Identify the H3 proton (more upfield singlet, ~7.4 ppm, adjacent to Cl).

    • Check Cross-peaks:

      • Target Confirmed: Cross-peak exists between Methyl and H3 (Upfield aromatic).

      • Alternative B Confirmed: Cross-peak exists between Methyl and H6 (Downfield aromatic).

Phase 4: Mass Spectrometry (Purity & Halogen Check)
  • Method: LC-MS (ESI+) or GC-MS.

  • Expectation:

    • Molecular Ion [M+H]+: ~253.9 (based on 35Cl and 127I).

    • Isotope Pattern: Distinctive "Cl pattern" (M and M+2 in 3:1 ratio). Iodine is monoisotopic.

    • Use this to confirm the elemental composition (C6H5ClIN) matches, ruling out di-iodinated or de-chlorinated byproducts.

Visualization of Logic Workflow

The following diagram illustrates the decision tree for confirming the structure based on the spectroscopic data collected.

StructureConfirmation Start Crude Product (Isolated Solid) HNMR Step 1: 1H NMR Analysis (Aromatic Region) Start->HNMR Doublets Signals: Two Doublets (J ~ 5-8 Hz) HNMR->Doublets Vicinal Coupling Singlets Signals: Two Singlets HNMR->Singlets Para/Isolated Identify Identify Isomer A: 2-Chloro-3-iodo-4-methylpyridine Doublets->Identify NOESY Step 2: 2D NOESY (Methyl Correlation) Singlets->NOESY NOE_H6 NOE: Methyl ↔ Downfield H (H6) NOESY->NOE_H6 NOE_H3 NOE: Methyl ↔ Upfield H (H3) NOESY->NOE_H3 Result_Wrong Identify Isomer B: 2-Chloro-4-iodo-5-methylpyridine NOE_H6->Result_Wrong Result_Correct CONFIRMED TARGET: This compound NOE_H3->Result_Correct

Caption: Decision tree for distinguishing the target molecule from its regioisomers using 1H NMR coupling patterns and NOESY correlations.

Data Interpretation & Expected Values

1H NMR Assignments (Predicted in DMSO-d6)
  • δ 8.35 ppm (s, 1H, H-6): Most deshielded due to proximity to the electronegative Nitrogen and Iodine.

  • δ 7.45 ppm (s, 1H, H-3): Shielded relative to H-6; adjacent to Chlorine and Methyl.

  • δ 2.38 ppm (s, 3H, -CH3): Typical benzylic-like methyl shift on a pyridine ring.

13C NMR Assignments
  • C-2 (Cl-C): ~150 ppm (Deshielded, quaternary).

  • C-6 (H-C=N): ~155 ppm (Deshielded).

  • C-4 (Me-C): ~148 ppm.

  • C-3 (H-C): ~125 ppm.

  • C-5 (I-C): ~95 ppm (Significant shielding due to "Heavy Atom Effect" of Iodine). Key Indicator: If this carbon appears >110 ppm, suspect the Iodine is not attached to this position or Chlorine is absent.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11235220, this compound. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Reference for chemical shift prediction rules).

Sources

Navigating Chemoselectivity: A Comparative Guide to the Reactivity of Iodo vs. Chloro Positions in 2-Chloro-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dihalogenated pyridines, such as 2-Chloro-5-iodo-4-methylpyridine, are valuable building blocks, offering two distinct reactive sites for diversification. However, harnessing their full synthetic potential hinges on understanding and controlling the chemoselectivity of cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of the C5-iodo and C2-chloro positions, supported by mechanistic principles and experimental data from analogous systems, to empower rational synthetic design.

The Decisive Factor: Oxidative Addition and Bond Dissociation Energy

The chemoselectivity in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, is predominantly dictated by the kinetics of the initial oxidative addition step.[1] In this rate-determining step, the palladium(0) catalyst inserts into the carbon-halogen bond. The reactivity trend for halogens in this process is well-established and follows the order: I > Br > Cl > F.[2]

This trend is directly correlated with the carbon-halogen bond dissociation energy (BDE). The C-I bond is significantly weaker than the C-Cl bond, leading to a lower activation energy for oxidative addition at the iodinated position. Consequently, under standard cross-coupling conditions, the C5-iodo group of this compound is the overwhelmingly preferred site of reaction.[1]

While the electronic properties of the pyridine ring also play a role, with the C2 position being intrinsically activated, the substantial difference in BDE between the C-I and C-Cl bonds is the dominant factor governing selectivity in mixed halo-pyridines.[1] This inherent reactivity difference allows for a high degree of control in sequential functionalization strategies.

Comparative Reactivity in Key Cross-Coupling Reactions

The preferential reactivity of the iodo position is consistently observed across the most common palladium-catalyzed cross-coupling reactions. The following table summarizes the expected outcomes and general conditions for the selective functionalization of this compound, based on data from analogous systems.

Reaction Type Reactivity at C5-Iodo Reactivity at C2-Chloro Key Experimental Considerations for Selectivity
Suzuki-Miyaura Coupling High reactivity under mild conditions (e.g., room temperature to 60 °C) with standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).[3]Requires more forcing conditions (higher temperatures, stronger bases, and specialized ligands) after the iodo position has reacted.[4]Mild temperatures and standard catalyst systems will almost exclusively favor reaction at the iodo position.
Sonogashira Coupling Readily undergoes coupling with terminal alkynes at or near room temperature using a Pd/Cu co-catalyst system.[5][6]Significantly less reactive; coupling at this position would necessitate much higher temperatures and may lead to side reactions.[7][8]The use of a standard Pd/Cu catalyst system at mild temperatures ensures high selectivity for the iodo position.
Buchwald-Hartwig Amination Efficient amination with a variety of amines using appropriate phosphine ligands (e.g., BINAP, Xantphos) under relatively mild conditions.[9]Amination at the chloro position requires more specialized, electron-rich, and sterically hindered ligands and higher reaction temperatures.[10][11]Careful selection of a less reactive catalyst system and mild conditions will favor selective amination at the C5-iodo position.

Visualizing Selective Functionalization

The principles of chemoselective cross-coupling can be visualized in the following reaction schemes.

Suzuki_Coupling start This compound product_iodo 2-Chloro-5-aryl-4-methylpyridine start->product_iodo Suzuki Coupling (Mild Conditions) product_chloro 5-Iodo-2-aryl-4-methylpyridine start->product_chloro Requires Forcing Conditions boronic_acid Ar-B(OH)₂ catalyst Pd(PPh₃)₄, Na₂CO₃

Caption: Selective Suzuki-Miyaura coupling at the C5-iodo position.

Sonogashira_Coupling start This compound product_iodo 2-Chloro-5-(alkynyl)-4-methylpyridine start->product_iodo Sonogashira Coupling (Mild Conditions) product_chloro 5-Iodo-2-(alkynyl)-4-methylpyridine start->product_chloro Requires Forcing Conditions alkyne R-C≡CH catalyst PdCl₂(PPh₃)₂, CuI, Et₃N

Caption: Selective Sonogashira coupling at the C5-iodo position.

Experimental Protocols for Selective Coupling

The following protocols are representative methodologies for achieving selective cross-coupling at the C5-iodo position of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position

Objective: To selectively couple an arylboronic acid at the C5 position, leaving the C2-chloro group intact for subsequent transformations.

Methodology:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices: The use of a standard, relatively mild palladium catalyst like Pd(PPh₃)₄ and moderate temperatures ensures that the activation energy for oxidative addition is only overcome for the more labile C-I bond. The aqueous base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Protocol 2: Selective Sonogashira Coupling at the C5-Iodo Position

Objective: To selectively introduce an alkynyl group at the C5 position.

Methodology:

  • To a Schlenk flask, add this compound (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.).

  • Add the terminal alkyne (1.1 eq.) dropwise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Causality of Experimental Choices: The Sonogashira reaction can often proceed at room temperature for aryl iodides.[5] The palladium catalyst facilitates the oxidative addition, while the copper(I) co-catalyst is essential for the formation of the copper(I) acetylide, which then undergoes transmetalation with the palladium complex. The amine base neutralizes the hydrogen halide formed during the reaction.[6]

Conclusion

The differential reactivity of the halogen atoms in this compound provides a powerful handle for controlled, stepwise molecular elaboration. The significantly weaker carbon-iodine bond ensures that palladium-catalyzed cross-coupling reactions occur with high chemoselectivity at the C5 position under mild and readily achievable conditions. By understanding the fundamental principles of oxidative addition and carefully selecting the appropriate catalytic system, researchers can confidently and predictably functionalize this versatile building block, paving the way for the efficient synthesis of novel compounds in drug discovery and materials science.

References

  • Sonogashira coupling involves coupling of vinyl/aryl halides with terminal acetylenes catalyzed by transition metals, especially palladium and copper. This is a well known reaction in organic synthesis and plays a role in sp²-sp C-C bond formations. (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Schmidt, J., Choi, J., Morken, J. P. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • Spivey, A. C., Gripton, C. J. G., & Hannah, J. P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine - Patent 0121320.
  • RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • NIH. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

Sources

A Researcher's Guide to Alternatives for 2-Chloro-5-iodo-4-methylpyridine in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision that profoundly impacts synthetic efficiency, scalability, and cost. Among the versatile scaffolds available, functionalized pyridines are paramount, with 2-Chloro-5-iodo-4-methylpyridine serving as a key intermediate due to its differentiated reactivity at two distinct positions. This guide provides an in-depth technical comparison of this reagent with viable alternatives, offering experimental insights and data to inform your synthetic strategy.

The Strategic Value of this compound

This compound possesses two halogen atoms with orthogonal reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 5-position. This is primarily due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in many catalytic cycles.[1] This inherent reactivity difference (I > Br > Cl > F) is a cornerstone of modern cross-coupling chemistry.[2][3]

This regioselectivity enables a modular approach to the synthesis of complex molecules, where the iodine can be displaced first, for instance in a Sonogashira or Suzuki coupling, followed by a subsequent transformation at the less reactive chloro position, such as a Buchwald-Hartwig amination.

Alternative Reagents: A Comparative Analysis

The choice of an alternative reagent is often driven by factors such as commercial availability, cost, and the specific requirements of the synthetic route. Here, we compare this compound with several logical alternatives.

Halogen Analogs: Modulating Reactivity

The most direct alternatives involve replacing the iodine atom with another halogen.

  • 2-Chloro-5-bromo-4-methylpyridine: This analog offers a balance between reactivity and stability. While the C-Br bond is less reactive than the C-I bond, it is still significantly more susceptible to oxidative addition than the C-Cl bond.[2] This can be advantageous in cases where the iodo-compound is too reactive, leading to side reactions or catalyst deactivation.

  • 2,5-Dichloro-4-methylpyridine: In this case, both positions are functionalized with chlorine. Selective reaction at the 5-position over the 2-position can be challenging and often requires careful optimization of reaction conditions and specialized catalyst systems. The reactivity of the C-Cl bond is generally lower, necessitating higher temperatures, longer reaction times, and more active catalysts.[1]

Table 1: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

ReagentRelative Reactivity at C5Typical Reaction ConditionsPotential AdvantagesPotential Disadvantages
This compound HighestMild (often room temperature)High yields, short reaction timesHigher cost, potential for over-reactivity
2-Chloro-5-bromo-4-methylpyridine HighMild to moderateGood balance of reactivity and stabilityMay require slightly more forcing conditions than the iodo analog
2,5-Dichloro-4-methylpyridine LowerHarsher (higher temperatures, specialized catalysts)Lower costChallenges with regioselectivity, lower yields

Note: The data presented is illustrative of general reactivity patterns based on established principles.[2][3] Specific yields and conditions are highly dependent on the reaction partners and catalyst system.

Boronic Esters: A Shift in Coupling Strategy

An alternative approach is to replace the halogen at the 5-position with a boronic acid or its pinacol ester derivative.

  • 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This reagent is an excellent substrate for Suzuki-Miyaura coupling reactions. Instead of acting as the electrophilic partner, the pyridine ring now serves as the nucleophilic component. This can be beneficial when coupling with sensitive or complex aryl halides. The synthesis of this boronic ester can be achieved from the corresponding halo-pyridine.

Table 2: Comparison of Halide vs. Boronic Ester in Suzuki-Miyaura Coupling

FeatureThis compound (Electrophile)2-Chloro-4-methyl-5-(boronic ester)pyridine (Nucleophile)
Coupling Partner Boronic acid/esterAryl/heteroaryl halide or triflate
Advantages Readily available starting materialAllows coupling with a wide range of electrophiles, can be more stable than boronic acids
Considerations Requires synthesis of the boronic acid coupling partnerRequires an additional synthetic step to prepare the boronic ester
Pyridyl Triflates: Enhancing Electrophilicity

Pyridyl triflates (trifluoromethanesulfonates) are another class of effective electrophilic coupling partners.

  • 2-Chloro-4-methyl-5-(trifluoromethanesulfonyloxy)pyridine: Triflates are excellent leaving groups, and their reactivity in palladium-catalyzed cross-coupling is often comparable to or even greater than that of bromides.[4][5] They can be readily prepared from the corresponding hydroxypyridine. This offers a synthetic route that does not rely on direct halogenation.

Table 3: Reactivity Comparison of Halides and Triflates

Leaving Group at C5Relative Reactivity in Suzuki Coupling
IodineHighest
Triflate (OTf) High
BromineHigh
ChlorineLower

Note: The general reactivity trend is I > Br ≈ OTf > Cl.[6] The relative reactivity of bromide and triflate can be influenced by the specific substrate and reaction conditions.

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for key transformations are provided below.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the selective coupling at the 5-position.

Suzuki_Miyaura_Workflow reagents Reagents: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Pd(PPh₃)₄ (0.05 eq) - K₂CO₃ (2.0 eq) - Dioxane/H₂O (4:1) setup Reaction Setup: - Add reagents to a flame-dried flask - Degas the mixture reagents->setup 1. reaction Reaction: - Heat to 80-90 °C - Monitor by TLC/LC-MS setup->reaction 2. workup Workup: - Cool to RT - Aqueous workup - Extract with organic solvent reaction->workup 3. purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification 4. product Product: 2-Chloro-5-aryl-4-methylpyridine purification->product 5.

Suzuki-Miyaura Coupling Workflow

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of 2-Chloro-5-bromo-4-methylpyridine

This protocol illustrates the coupling of a terminal alkyne with the bromo-analog, which typically requires slightly more forcing conditions than the iodo-analog.

Sonogashira_Workflow reagents Reagents: - 2-Chloro-5-bromo-4-methylpyridine (1.0 eq) - Terminal alkyne (1.2 eq) - PdCl₂(PPh₃)₂ (0.03 eq) - CuI (0.05 eq) - Triethylamine (2.0 eq) - THF (anhydrous, degassed) setup Reaction Setup: - Add reagents to a Schlenk flask - Degas the mixture reagents->setup 1. reaction Reaction: - Stir at RT to 50 °C - Monitor by TLC/LC-MS setup->reaction 2. workup Workup: - Filter through Celite - Aqueous workup - Extract with organic solvent reaction->workup 3. purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification 4. product Product: 2-Chloro-5-alkynyl-4-methylpyridine purification->product 5.

Sonogashira Coupling Workflow

Materials:

  • 2-Chloro-5-bromo-4-methylpyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N, 2.0 equiv, anhydrous and degassed)

  • Tetrahydrofuran (THF, anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-chloro-5-bromo-4-methylpyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat to 50 °C, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the mixture and filter through a pad of Celite, washing with THF.

  • The filtrate is then subjected to an aqueous workup, extracted with an organic solvent, dried, and concentrated.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination of a 2-Chloro-5-aryl-4-methylpyridine

This protocol outlines the amination at the less reactive chloro-position after initial functionalization at the 5-position.

Buchwald_Hartwig_Workflow reagents Reagents: - 2-Chloro-5-aryl-4-methylpyridine (1.0 eq) - Amine (1.2 eq) - Pd₂(dba)₃ (0.02 eq) - Xantphos (0.04 eq) - NaOtBu (1.4 eq) - Toluene (anhydrous, degassed) setup Reaction Setup: - Add reagents to a glovebox - Degas the solvent reagents->setup 1. reaction Reaction: - Heat to 100-110 °C - Monitor by TLC/LC-MS setup->reaction 2. workup Workup: - Cool to RT - Quench with water - Extract with organic solvent reaction->workup 3. purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification 4. product Product: 2-Amino-5-aryl-4-methylpyridine purification->product 5.

Buchwald-Hartwig Amination Workflow

Materials:

  • 2-Chloro-5-aryl-4-methylpyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, NaOtBu, and the 2-chloro-5-aryl-4-methylpyridine.

  • Add the amine and anhydrous, degassed toluene.

  • Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the residue by flash column chromatography.

Conclusion and Recommendations

The choice of reagent for the synthesis of functionalized 4-methylpyridines is a strategic decision that balances reactivity, cost, and the overall synthetic plan.

  • This compound remains the reagent of choice for achieving high yields and rapid, selective functionalization at the 5-position under mild conditions.

  • 2-Chloro-5-bromo-4-methylpyridine presents a cost-effective and highly viable alternative, with only a moderate decrease in reactivity that can often be compensated for by adjusting reaction conditions.

  • Pyridyl boronic esters offer a paradigm shift in synthetic strategy, enabling the pyridine to act as the nucleophilic partner in Suzuki-Miyaura couplings. This can be particularly advantageous when coupling with complex or sensitive electrophiles.

  • Pyridyl triflates provide a reactive alternative to halides, with the added benefit of being accessible from hydroxypyridines.

Ultimately, the optimal choice will depend on the specific goals of the research program. For rapid, high-yielding synthesis in early-stage discovery, the iodo- and bromo-pyridines are excellent choices. For process development and large-scale synthesis where cost is a primary driver, exploring the use of the chloro-analog or developing a robust route to the boronic ester may be more advantageous. A thorough understanding of the principles of cross-coupling reactivity and careful optimization of reaction parameters are key to success.

References

  • Pro Progressio Alapítvány. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Available at: [Link].

  • National Center for Biotechnology Information. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Available at: [Link].

  • University of South Carolina. A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. Available at: [Link].

  • Royal Society of Chemistry. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Available at: [Link].

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link].

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link].

  • ResearchGate. ChemInform Abstract: Reductive Couplings of 2-Halopyridines Without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. Available at: [Link].

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available at: [Link].

  • National Center for Biotechnology Information. Functionalization of Pyridines at the C4 Position via Metalation and Capture. Available at: [Link].

  • PubChem. 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Available at: [Link].

  • National Center for Biotechnology Information. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Available at: [Link].

  • Journal of the American Chemical Society. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available at: [Link].

  • White Rose Research Online. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Available at: [Link].

  • Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Available at: [Link].

  • WIPO Patentscope. METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. Available at: [Link].

  • ResearchGate. Recent Advances in Sonogashira Reactions. Available at: [Link].

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link].

  • ResearchGate. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available at: [Link].

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link].

  • ResearchGate. Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. Available at: [Link].

  • PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available at: [Link].

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link].

Sources

A Comparative Guide to the Purity Validation of Synthesized 2-Chloro-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the integrity of subsequent research and the safety of potential therapeutics are built. 2-Chloro-5-iodo-4-methylpyridine is a key building block in the synthesis of various pharmaceutical compounds.[1] Its halogenated pyridine scaffold offers versatile handles for further chemical modifications, such as cross-coupling reactions.[2] Consequently, ensuring its purity is paramount to avoid the introduction of unwanted side products in complex synthetic pathways and to guarantee reproducible experimental outcomes.

This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound. We will move beyond simple protocol recitation to explore the causality behind experimental choices, enabling you to build robust, self-validating systems for quality control in your laboratory.

Understanding the Synthetic Landscape and Potential Impurities

A robust purity validation strategy begins with understanding the synthetic route and the potential impurities that may arise. A common synthetic pathway to halogenated pyridines involves multiple steps, starting from a simpler pyridine derivative. For instance, the synthesis of the related compound 2-chloro-4-iodo-5-methylpyridine involves a multi-step process including nitration, reduction, diazotization, and iodination, starting from 2-chloro-5-methylpyridine.[3]

This understanding allows us to anticipate potential process-related impurities:

  • Starting Materials: Unreacted 2-chloro-5-methylpyridine.

  • Intermediates: Incomplete conversion can lead to the presence of intermediates such as the nitro- or amino-substituted pyridines.

  • Regioisomers: The halogenation steps could potentially lead to the formation of other isomers, for example, 2-Chloro-3-iodo-5-methylpyridine.

  • Byproducts: Side reactions, such as hydrolysis of the chloro-group or decomposition under acidic conditions, can generate additional impurities.[4]

  • Residual Solvents: Solvents used during the synthesis and purification (e.g., acetic acid, chloroform, methanol) may be present in the final product.[3][5]

The following diagram illustrates the potential sources of impurities in a typical synthesis workflow.

G cluster_synthesis Synthesis Stages cluster_impurities Potential Impurity Sources A Starting Materials (e.g., 2-chloro-5-methylpyridine) B Intermediate 1 (e.g., Nitro-pyridine) A->B I1 Unreacted Starting Material A->I1 Carry-over C Intermediate 2 (e.g., Amino-pyridine) B->C I2 Incomplete Conversion (Residual Intermediates) B->I2 Incomplete Reaction D Final Product (this compound) C->D C->I2 Incomplete Reaction I3 Side Reactions (e.g., Hydrolysis, Isomerization) D->I3 Decomposition/Byproducts I4 Reagents & Solvents (Residuals) D->I4 Purification Residues PurityValidationWorkflow cluster_analysis Analytical Techniques cluster_evaluation Data Evaluation & Reporting start Synthesized Batch Received hplc HPLC-UV (Quantitative Purity) start->hplc gcms GC-MS (Volatile Impurities & Identity) start->gcms nmr ¹H & ¹³C NMR (Structural Confirmation) start->nmr data_review Review & Compare Orthogonal Data hplc->data_review gcms->data_review nmr->data_review spec_check Check Against Specifications data_review->spec_check report Generate Certificate of Analysis (CoA) spec_check->report end Batch Release or Re-purification report->end

Sources

A Senior Application Scientist's Guide to 2-Chloro-5-iodo-4-methylpyridine: A Strategic Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Orthogonal Reactivity

In the landscape of modern drug discovery and complex molecule synthesis, the choice of starting materials is paramount. Heterocyclic scaffolds, particularly substituted pyridines, form the backbone of a vast number of pharmaceuticals and agrochemicals.[1] Among these, 2-Chloro-5-iodo-4-methylpyridine stands out as a highly versatile and strategic building block. Its utility stems from the differential reactivity of its two halogen substituents, the chloro and iodo groups, which allows for selective, sequential functionalization.

This guide provides an in-depth technical analysis of this compound, benchmarking its performance against other common dihalogenated pyridine building blocks. We will explore its reactivity profile in key cross-coupling reactions, provide validated experimental protocols, and offer a logical framework for selecting the optimal building block for your specific synthetic challenge. The core principle we will explore is the concept of "orthogonality" – the ability to address one reactive site (the C-I bond) while leaving another (the C-Cl bond) intact for subsequent transformations.

The Reactivity Landscape of this compound

The synthetic power of this compound is rooted in the distinct electronic and steric environment of its functional groups. The pyridine nitrogen influences the reactivity of the ring positions, while the methyl group provides a steric and electronic handle. Most importantly, the carbon-halogen bonds exhibit predictable and differential reactivity in palladium-catalyzed cross-coupling reactions.

The generally accepted order of reactivity for halogens in oxidative addition to a Pd(0) catalyst is I > Br > OTf > Cl.[2] This hierarchy is the cornerstone of this building block's strategic value, enabling the selective functionalization of the C-I bond with high fidelity.

Caption: Key reactive sites on this compound.

Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its functional group tolerance and the commercial availability of a vast library of boronic acids and esters.[3][4] When using this compound, the reaction can be tuned to occur exclusively at the C-I position under standard conditions.

Causality of Experimental Choices:

  • Catalyst: A Pd(0) source is required to initiate the catalytic cycle.[3] Pd(PPh₃)₄ is a reliable choice, though more advanced catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can offer higher turnover numbers and broader substrate scope, especially for less reactive chlorides.[5]

  • Base: A base is essential for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species. Aqueous NaHCO₃ or K₂CO₃ are commonly used and offer a good balance of reactivity and functional group compatibility.[2][6]

  • Solvent: A polar aprotic solvent system, often a mixture like DME/water or Toluene/ethanol/water, is used to dissolve both the organic and inorganic reagents.

Suzuki_Workflow start Setup Reaction Vessel (Inert Atmosphere) reagents Add this compound, Boronic Acid, Solvent (e.g., DME) start->reagents degas Degas Mixture (e.g., N2 sparging) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) and Aqueous Base (e.g., NaHCO3) degas->catalyst heat Heat to Reaction Temp (e.g., 80-90 °C) catalyst->heat monitor Monitor by TLC/LC-MS (2-16 hours) heat->monitor workup Aqueous Workup & Organic Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify end Isolated Product purify->end

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction provides a powerful method for installing alkynyl groups, which are valuable handles for further chemistry or as components of final target molecules.[7] This reaction typically requires both palladium and copper(I) co-catalysis. The higher reactivity of the C-I bond in this compound makes it the exclusive site of reaction under mild conditions.[8]

Causality of Experimental Choices:

  • Catalysts: A Pd(0) catalyst (e.g., Pd(PPh₃)₄) facilitates the oxidative addition step, while a copper(I) salt (typically CuI) is crucial for activating the terminal alkyne, forming a copper acetylide intermediate that undergoes transmetalation to the palladium center.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the alkyne and often as the solvent.

  • Solvent: Anhydrous THF or DMF can be used as co-solvents, particularly if the starting materials have limited solubility in the amine base.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a vital tool for constructing arylamines, a common motif in pharmaceuticals.[9] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. Again, the C-I bond is the preferred site for this transformation under standard conditions.

Causality of Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP, Xantphos, or those from the Buchwald biarylphosphine family are critical for promoting the reductive elimination step, which is often rate-limiting.[10]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. They are strong enough to deprotonate the amine but do not compete as nucleophiles.

  • Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are typically used.

Comparative Benchmarking: Selecting the Right Tool

The true value of a building block is revealed when compared to its alternatives. The choice depends on the desired synthetic sequence, cost, and availability.

Building BlockKey FeatureAdvantagesDisadvantagesBest For...
This compound I/Cl Orthogonality Excellent selectivity for sequential couplings (I then Cl). The iodo group is highly reactive.[2]Higher cost compared to bromo- or chloro-analogues.Stepwise, multi-component syntheses where precise, sequential functionalization is critical.
2-Chloro-5-bromo-4-methylpyridine Br/Cl Orthogonality Good selectivity, lower cost than the iodo-analogue. The bromo group is still significantly more reactive than the chloro group.Requires slightly more forcing conditions for the first coupling compared to the iodo-analogue.Applications where cost is a major driver and the slightly lower reactivity of bromine is acceptable.
2,5-Dibromo-4-methylpyridine Br/Br Reactivity Lower cost than iodo-containing variants. Both sites are reactive.Lacks intrinsic orthogonality, leading to mixtures of mono- and di-substituted products unless stoichiometry is carefully controlled.Symmetrical derivatization or when statistical mono-functionalization followed by separation is feasible.
2,5-Dichloro-4-methylpyridine Cl/Cl Reactivity Lowest cost di-halogenated option.Both sites are relatively unreactive, requiring specialized, highly active catalysts and more forcing conditions, which can limit functional group tolerance.[5]Syntheses where the final target is symmetrical and cost is the primary concern.

Experimental Protocols: A Self-Validating System

The following protocols are representative and should be optimized for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and water.

  • Base Addition: Add sodium carbonate (Na₂CO₃) (2.0 eq).

  • Degassing: Sparge the reaction mixture with nitrogen for 15 minutes.

  • Reaction: Heat the mixture to 85 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-5-(4-methoxyphenyl)-4-methylpyridine.

Protocol 2: Selective Sonogashira Coupling at the C-5 Position

This protocol details the coupling of this compound with phenylacetylene.

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.04 eq), and copper(I) iodide (CuI) (0.08 eq).

  • Solvent and Reagent Addition: Add anhydrous triethylamine (Et₃N) followed by phenylacetylene (1.1 eq) via syringe.

  • Degassing: Subject the flask to three cycles of vacuum-backfill with nitrogen.

  • Reaction: Stir the mixture at room temperature for 6-18 hours. The formation of triethylammonium iodide often results in a thick precipitate.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, then brine. Dry the organic layer, concentrate, and purify by flash chromatography to yield 2-chloro-4-methyl-5-(phenylethynyl)pyridine.

Conclusion and Future Outlook

This compound is a premier building block for constructing complex molecular architectures. Its key advantage lies in the predictable and differential reactivity of its C-I and C-Cl bonds, enabling robust and selective sequential cross-coupling reactions. While alternatives like the bromo- and chloro-analogues offer cost benefits, they sacrifice the superior reactivity and selectivity inherent to the iodo-substituted scaffold. For research and development professionals engaged in multi-step syntheses where precision and yield are critical, the strategic choice of this compound provides a reliable and efficient pathway to novel chemical entities. The continued development of more active catalyst systems will only broaden the utility of this and other halogenated building blocks, further empowering chemists to tackle increasingly complex synthetic challenges.

References

  • Vertex AI Search Result[11] : Information on 2-Chloro-5-iodo-4-pyridinamine, a related compound, highlighting its use as an intermediate in pharmaceutical and agrochemical research due to the reactivity of its halogen substituents. Source: Google Search

  • US4612377A: Preparation of 2-chloro-5-methylpyridine.
  • CN103420902A: Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • ePrints Soton : Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Source: University of Southampton, [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. : 2-Chloro-5-methylpyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD., [Link]

  • Pro Progressio Alapítvány : Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Source: Pro Progressio Alapítvány, [Link]

  • PubChem : 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706. Source: PubChem, [Link]

  • ResearchGate : Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... Source: ResearchGate, [Link]

  • Patent 0121320 : Preparation of 2-chloro-5-methylpyridine. Source: European Patent Office, [Link]

  • Yoneda Labs : Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs, [Link]

  • PMC - NIH : Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets. Source: National Institutes of Health, [Link]

  • ACS Publications : Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Source: Organic Process Research & Development, [Link]

  • Organic Chemistry Portal : A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Source: Organic Chemistry Portal, [Link]

  • CN113474332A: Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • PubMed : Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Source: PubMed, [Link]

  • RSC Publishing : Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Source: Organic & Biomolecular Chemistry, [Link]

  • Wikipedia : Sonogashira coupling. Source: Wikipedia, [Link]

  • Organic Chemistry Portal : Buchwald-Hartwig Cross Coupling Reaction. Source: Organic Chemistry Portal, [Link]

  • Chemistry LibreTexts : Buchwald-Hartwig Amination. Source: Chemistry LibreTexts, [Link]

  • ResearchGate : Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. Source: ResearchGate, [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.